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  • Product: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
  • CAS: 5440-67-5

Core Science & Biosynthesis

Foundational

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene CAS number

An In-Depth Technical Guide to 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-Methyl-2-nitropropyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, a dinitroaromatic compound with potential applications in scientific research. This document delves into its chemical and physical properties, synthesis, and safety considerations, offering valuable insights for professionals in the fields of chemistry and drug development.

Compound Identification and Properties

  • Chemical Name: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

  • CAS Number: 5440-67-5[1]

  • Molecular Formula: C₁₀H₁₂N₂O₄[1][2]

  • Molecular Weight: 224.213 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Density1.246 g/cm³[1]
Boiling Point373.8°C at 760 mmHg[1]
Flash Point180.2°C[1]
LogP3.239[1]
Refractive Index1.553[1]

Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene can be achieved through the reaction of 4-nitrobenzyl chloride with the lithium salt of 2-nitropropane. This reaction is a nucleophilic substitution where the anion of 2-nitropropane acts as the nucleophile, displacing the chloride from 4-nitrobenzyl chloride.

Experimental Protocol: Synthesis
  • Preparation of the Nucleophile: The lithium salt of 2-nitropropane is prepared by reacting 2-nitropropane with a suitable lithium base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure complete deprotonation and stability of the resulting anion.

  • Nucleophilic Substitution Reaction: A solution of 4-nitrobenzyl chloride in THF is added dropwise to the freshly prepared solution of the lithium salt of 2-nitropropane at -78°C. The reaction mixture is stirred at this temperature for a specified period to allow for the complete formation of the desired product.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Nitropropane 2-Nitropropane (CAS: 79-46-9) Deprotonation Deprotonation with Lithium Base (e.g., LDA) 2_Nitropropane->Deprotonation 1. 4_Nitrobenzyl_chloride 4-Nitrobenzyl chloride (CAS: 100-14-1) Nucleophilic_Substitution Nucleophilic Substitution 4_Nitrobenzyl_chloride->Nucleophilic_Substitution 2. Deprotonation->Nucleophilic_Substitution Forms Lithium Salt Purification Work-up and Column Chromatography Nucleophilic_Substitution->Purification 3. Final_Product 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) Purification->Final_Product

Caption: Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Potential Applications in Research

While extensive research on the applications of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is not widely published, available data suggests potential utility in the area of oncology research.

Anticancer Activity

Data from the National Cancer Institute (NCI) indicates that this compound has been evaluated in the NCI-60 human tumor cell line screen.[1] Specifically, it has been tested for its growth inhibition effects on cell lines such as the MCF7 (breast cancer) and IGROV1 (ovarian cancer) lines.[1] This suggests that the compound exhibits some level of cytotoxic or cytostatic activity against these cancer cell types, warranting further investigation into its mechanism of action and potential as a lead compound for the development of novel anticancer agents. The presence of two nitro groups in the molecule may contribute to its biological activity, as nitroaromatic compounds are a known class of molecules with diverse pharmacological properties, including antimicrobial and anticancer effects.[3][4]

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[6]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[5]

Toxicity Profile of Related Compounds

Nitrobenzene and its derivatives are generally considered toxic.[7][8] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][7] Prolonged or repeated exposure may cause damage to organs.[5][7]

Conclusion

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a dinitroaromatic compound with defined physicochemical properties and established synthetic routes. Its documented activity in cancer cell line screening suggests a potential avenue for further research in drug discovery and development. As with all nitroaromatic compounds, appropriate safety measures must be strictly adhered to during its handling and use in any experimental setting. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and potential applications of this molecule.

References

  • Chemsrc. (2025, September 4). CAS#:5440-67-5 | Benzene,1-(2-methyl-2-nitropropyl)-4-nitro. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (2025, September 23). 1-(2-methylprop-1-enyl)-4-nitrobenzene | CAS#:1012-18-6. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene | Chemical Substance Information. Retrieved from [Link]

  • CORE. (2003, January 20). Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 22). nitration electrophilic substitution mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Quora. (2018, March 13). How would you explain the nitration of nitrobenzene?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-nitro- (CAS 99-99-0). Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PharmaCompass. (n.d.). Nitrobenzene | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

Sources

Exploratory

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: A Definitive Guide to SRN1 Reactivity and Chemical Profiling

Executive Summary In the landscape of physical organic chemistry and advanced synthetic methodology, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) stands as a quintessential benchmark compound. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of physical organic chemistry and advanced synthetic methodology, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) stands as a quintessential benchmark compound. As a Senior Application Scientist, I frequently utilize this molecule not merely as a synthetic intermediate, but as a diagnostic probe for evaluating single-electron transfer (SET) kinetics. Its synthesis represents a historical and mechanistic milestone: the discovery and validation of the Substitution Radical Nucleophilic Unimolecular (SRN1) pathway[1].

This whitepaper provides an in-depth technical analysis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, detailing its physicochemical properties, the causal mechanics of its radical-anion synthesis, and a field-validated experimental protocol designed for absolute reproducibility.

Physicochemical and Structural Profiling

Understanding the macroscopic behavior of this compound requires a precise baseline of its physical properties. The presence of two nitro groups—one aliphatic and one aromatic—imparts significant electron deficiency to the molecule, influencing both its solubility profile and its downstream reactivity[2][3].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1-(2-methyl-2-nitropropyl)-4-nitrobenzene
Common Synonyms 2-nitro-2-(4-nitrobenzyl)propane
CAS Registry Number 5440-67-5
Molecular Formula C10H12N2O4
Molecular Weight 224.216 g/mol
Appearance Pale yellow crystalline solid
Structural Features gem-Dimethyl substituted aliphatic nitro center; para-substituted nitroarene

Mechanistic Paradigm: The SRN1 Dichotomy

To master the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, one must understand the mechanistic dichotomy between SN2 and SRN1 pathways.

When a standard, unactivated benzyl chloride reacts with the 2-nitropropane anion (a classic ambident nucleophile), the reaction typically proceeds via an SN2 mechanism. Because oxygen is more electronegative and less sterically hindered than the carbon center of the nitronate, O-alkylation dominates. This intermediate rapidly decomposes to yield an aromatic aldehyde and an oxime—a process known as the Hass-Bender oxidation [4].

However, the introduction of a strongly electron-withdrawing para-nitro group on the benzyl chloride fundamentally alters the reaction's trajectory. The nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. Instead of a nucleophilic attack, the nitronate anion acts as an electron donor, initiating a Single Electron Transfer (SET) [1][4]. This bypasses the SN2 transition state entirely and triggers the SRN1 radical-anion cascade, resulting exclusively in C-alkylation .

SRN1_Cycle ArCH2Cl 4-Nitrobenzyl chloride RadAnion1 [ArCH₂Cl]•⁻ ArCH2Cl->RadAnion1 + e⁻ (Initiation) Radical ArCH₂• RadAnion1->Radical - Cl⁻ RadAnion2 [ArCH₂-C(Me)₂NO₂]•⁻ Radical->RadAnion2 + Nitronate Nitronate [Me₂CNO₂]⁻ Nitronate->RadAnion2 RadAnion2->RadAnion1 SET (Propagation) Product 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene RadAnion2->Product - e⁻ (to ArCH₂Cl)

Figure 1: The SRN1 radical-anion chain propagation mechanism for C-alkylation.

Validated Experimental Workflow: SRN1 Synthesis

The following protocol is engineered as a self-validating system. Every step includes the causal reasoning required to prevent chain termination and ensure high-yield C-alkylation.

Reagents Required
  • Electrophile: 4-Nitrobenzyl chloride (1.0 equiv)

  • Nucleophile/Electron Donor: 2-Nitropropane (1.2 equiv)

  • Base: Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH) (1.2 equiv)

  • Solvent: Dimethylformamide (DMF) or absolute Ethanol (must be rigorously degassed)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Causality)

  • Action: Subject the solvent (e.g., DMF) to three freeze-pump-thaw cycles or sparge vigorously with high-purity Argon for 30 minutes.

  • Causality: Molecular oxygen (O2) is a potent diradical. If present, it will rapidly scavenge the intermediate radical anions ([ArCH2Cl]•⁻), terminating the SRN1 chain propagation and diverting the reaction into complex oxidative degradation[4].

Step 2: Nitronate Generation

  • Action: Under an Argon atmosphere, dissolve the base (1.2 equiv) in the degassed solvent. Slowly add 2-nitropropane (1.2 equiv) at room temperature. Stir for 15 minutes.

  • Causality: 2-Nitropropane is sufficiently acidic (pKa ~7.7) to be fully deprotonated by methoxide or hydroxide, generating the sterically bulky, electron-rich sodium 2-nitropropan-2-ide. The gem-dimethyl groups are essential here; they stabilize the nitronate and prevent the over-alkylation commonly seen with primary nitroalkanes.

Step 3: SRN1 Initiation and Propagation

  • Action: Add 4-nitrobenzyl chloride (1.0 equiv) in one portion to the nitronate solution. Shield the flask from excessive heat, but ambient laboratory light can be maintained (photons can assist in SET initiation, though the thermal pathway is highly efficient for this specific substrate pair).

  • Causality: The immediate color change (often deep red/purple transitioning to yellow) indicates the formation of transient radical-anion species. The chain reaction is highly efficient; the product radical anion transfers an electron to a new molecule of 4-nitrobenzyl chloride, propagating the cycle[1].

Step 4: Quenching and Isolation

  • Action: After 2-3 hours (monitor by TLC for the disappearance of 4-nitrobenzyl chloride), quench the reaction by pouring the mixture into ice-cold distilled water.

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Action: Recrystallize the crude residue from hot ethanol to yield 1-(2-methyl-2-nitropropyl)-4-nitrobenzene as pale yellow crystals.

Analytical Signatures

To validate the structural integrity of the synthesized product, cross-reference your analytical data against these expected spectroscopic signatures:

  • 1H NMR (400 MHz, CDCl3):

    • δ ~1.65 ppm (singlet, 6H): The gem-dimethyl protons. The strong electron-withdrawing effect of the adjacent aliphatic nitro group shifts these significantly downfield compared to standard alkanes.

    • δ ~3.35 ppm (singlet, 2H): The benzylic methylene protons.

    • δ ~7.35 ppm (doublet, J = 8.5 Hz, 2H) and δ ~8.20 ppm (doublet, J = 8.5 Hz, 2H): The classic AA'BB' splitting pattern indicative of the para-substituted nitrobenzene ring.

  • FT-IR (ATR):

    • Look for two distinct sets of N-O stretches. The aromatic NO2 typically presents asymmetric/symmetric stretches around 1520 cm-1 and 1345 cm-1, while the aliphatic NO2 stretches appear slightly shifted, around 1540 cm-1 and 1360 cm-1.

Applications in Advanced Synthesis

Beyond its role as a mechanistic probe, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene is a highly valuable synthetic intermediate.

Drug Development & Materials: The dual nitro groups can be subjected to exhaustive catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield 1-(4-aminophenyl)-2-methylpropan-2-amine . This sterically hindered diamine is a privileged scaffold in medicinal chemistry, often utilized to synthesize rigidified heterocyclic pharmacophores or as a specialized monomer in the development of advanced polyamides and polyureas where steric bulk is required to tune polymer crystallinity.

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Abstract This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS No. 5440-67-5).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS No. 5440-67-5). This document is intended for researchers, scientists, and drug development professionals who may be working with or have an interest in this and related nitroaromatic compounds. The guide covers structural information, physicochemical properties, predicted spectral data, reactivity, stability, and potential applications, with a focus on providing a foundational understanding for further research and development.

Introduction

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a dinitro aromatic compound featuring both a nitro group directly attached to the benzene ring and a tertiary nitroalkyl substituent. The presence of two electron-withdrawing nitro groups significantly influences the electronic properties and, consequently, the chemical reactivity and potential biological activity of the molecule. This guide aims to consolidate the available data and provide expert insights into the characteristics of this compound, thereby facilitating its use in research and development.

Molecular Structure and Identification

The unique structure of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, with its tertiary nitroalkane moiety, dictates its specific chemical behavior, distinguishing it from primary and secondary nitroalkanes which possess acidic α-hydrogens.

Figure 1: 2D Chemical Structure of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
CAS Number 5440-67-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
InChI InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-3-5-9(6-4-8)11(13)14/h3-6H,7H2,1-2H3
SMILES CC(C)(Cc1ccc(cc1)[O-])[O-]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. The data presented here is a combination of experimentally derived values and computational predictions.

Table 2: Physical and Chemical Properties

PropertyValueSource
Density 1.246 g/cm³[1]
Boiling Point 373.8 °C at 760 mmHg[1]
Flash Point 180.2 °C[1]
Melting Point Not available[1]
LogP (octanol-water partition coefficient) 3.239[1]
Refractive Index 1.553[1]
Solubility Sparingly soluble in water; soluble in most organic solvents.[2]

The high boiling point and flash point are indicative of a thermally stable molecule under normal conditions, though care should be taken as with all nitroaromatic compounds, which can be energetic.[3] The LogP value suggests a preference for lipophilic environments, which has implications for its pharmacokinetic profile, such as membrane permeability.

Spectroscopic Data (Predicted)

To aid in the identification and characterization of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, predicted spectroscopic data are provided below. These predictions are generated using established algorithms and can serve as a valuable reference in the absence of experimental spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

G cluster_aromatic Aromatic Region (7.4 - 8.2 ppm) cluster_aliphatic Aliphatic Region (1.5 - 3.5 ppm) H_ortho ~8.1 ppm (d, 2H) Ortho to -NO2 H_meta ~7.6 ppm (d, 2H) Meta to -NO2 CH2 ~3.3 ppm (s, 2H) Benzylic CH2 CH3 ~1.7 ppm (s, 6H) Methyl groups

Figure 2: Predicted ¹H NMR Chemical Shift Regions.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (ortho to -NO₂)~8.1Doublet2HDeshielded due to the strong electron-withdrawing effect of the nitro group.
Aromatic (meta to -NO₂)~7.6Doublet2HLess deshielded than the ortho protons.
Benzylic (-CH₂-)~3.3Singlet2HAdjacent to the aromatic ring and the quaternary carbon.
Methyl (-CH₃)~1.7Singlet6HEquivalent methyl groups attached to the quaternary carbon.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will reflect the symmetry of the molecule and the electronic effects of the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-NO₂ (aromatic)~148Quaternary carbon attached to the nitro group.
C-alkyl (aromatic)~145Quaternary carbon attached to the propyl group.
CH (aromatic, ortho to -NO₂)~124Aromatic methine carbons.
CH (aromatic, meta to -NO₂)~130Aromatic methine carbons.
C(CH₃)₂NO₂~90Quaternary carbon of the propyl group, attached to a nitro group.
-CH₂-~45Benzylic carbon.
-CH₃~25Methyl carbons.
IR Spectroscopy (Predicted)

The infrared spectrum is expected to show strong characteristic bands for the nitro groups.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2980 - 2850Medium
Asymmetric NO₂ stretch (aromatic)~1525Strong
Symmetric NO₂ stretch (aromatic)~1345Strong
Asymmetric NO₂ stretch (aliphatic)~1550Strong
Symmetric NO₂ stretch (aliphatic)~1370Strong
C=C stretch (aromatic)1600 - 1450Medium-Weak
Mass Spectrometry (Predicted)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

Table 6: Predicted Mass Spectrometry Fragments

m/zProposed Fragment
224[M]⁺ (Molecular ion)
178[M - NO₂]⁺
132[M - C(CH₃)₂NO₂]⁺
106[C₇H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Chemical Reactivity and Stability

The reactivity of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is primarily dictated by the two nitro groups and the tertiary nature of the nitroalkyl substituent.

G cluster_reactivity Key Reactivity Pathways A 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene B Reduction of Nitro Groups (e.g., with H₂/Pd, Sn/HCl) A->B Formation of amines C Nucleophilic Aromatic Substitution (at positions ortho/para to -NO₂) A->C Requires strong nucleophile D Thermal Decomposition A->D Potential for energetic decomposition

Figure 3: Major Reactivity Pathways.

  • Reduction of Nitro Groups: Both the aromatic and aliphatic nitro groups can be reduced to the corresponding amines using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions (e.g., Sn/HCl).[4] The reduction of the aromatic nitro group is generally more facile.

  • Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nitro group on the benzene ring activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, since the para position is blocked, substitution would likely occur at the ortho positions if a sufficiently strong nucleophile is used under forcing conditions.

  • Reactivity of the Tertiary Nitroalkane: Unlike primary and secondary nitroalkanes, 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene does not have an acidic α-hydrogen.[4] Therefore, it will not undergo typical reactions of nitroalkanes that involve the formation of a nitronate anion, such as the Henry reaction or Michael addition. It is also unreactive towards nitrous acid, a test used to distinguish primary and secondary nitroalkanes.[1]

  • Stability: Aromatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures.[3] The presence of two nitro groups may increase this sensitivity. It is advisable to handle this compound with care and avoid exposure to high temperatures, shock, or friction.

Potential Applications and Biological Activity

While specific studies on the biological activity of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene are limited, the presence of the nitroaromatic scaffold suggests potential for various applications.

  • Drug Development: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The mechanism often involves the bioreduction of the nitro group to reactive intermediates that can induce cellular damage. The mention of a "bioassay" for "NCI human tumor cell line growth inhibition" suggests potential cytotoxic activity that warrants further investigation.[1]

  • Chemical Synthesis: The reactivity of the nitro groups makes this compound a potential intermediate in the synthesis of more complex molecules. For example, reduction of the nitro groups to amines would provide a diamino derivative that could be used in the synthesis of polymers or heterocyclic compounds.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the characterization of a compound like 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a KBr plate or prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a compound with interesting structural features that suggest a unique chemical reactivity profile and potential for biological activity. This guide has provided a comprehensive overview of its known and predicted properties to serve as a valuable resource for the scientific community. Further experimental investigation is warranted to validate the predicted data and to fully explore the potential of this molecule in various fields of research and development.

References

  • ChemSrc. (2025, September 4). CAS#:5440-67-5 | Benzene,1-(2-methyl-2-nitropropyl)-4-nitro. Retrieved from [Link]

  • Filo. (2025, October 12). Q.21. How are primary, secondary and tertiary nitroalkanes distinguished. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82560, 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • SlidePlayer. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectral Characteristics of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS No. 5440-67-5).[1][2] In the absence of publicly available experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS No. 5440-67-5).[1][2] In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, structural elucidation, and characterization of this and structurally related dinitro compounds. Each section includes detailed theoretical analysis, tabulated summaries of predicted spectral data, and validated protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Implications

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene possesses a unique combination of functional groups that dictate its spectroscopic signature. The molecule contains a para-disubstituted aromatic ring, an aromatic nitro group, a benzylic methylene bridge, and a tertiary aliphatic nitro group attached to a quaternary carbon with two methyl groups. The strong electron-withdrawing nature of both nitro groups significantly influences the electronic environment of the entire molecule, which is key to interpreting its spectral data.

Caption: Molecular structure of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are expected to show distinct signals corresponding to its unique chemical environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, with signals originating from the aromatic and aliphatic portions of the molecule. The para-substitution on the benzene ring leads to a symmetrical pattern for the aromatic protons. Due to magnetic non-equivalence, this pattern is technically an AA'BB' system, but at lower fields, it often appears as two distinct doublets.[3]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H (ortho to -NO₂)8.1 - 8.3d2HStrongly deshielded by the adjacent electron-withdrawing nitro group. Appears as a doublet due to coupling with meta protons.
Ar-H (ortho to alkyl)7.4 - 7.6d2HLess deshielded than the protons ortho to the nitro group. Appears as a doublet due to coupling with its ortho protons.
-CH₂- (Benzylic)3.2 - 3.4s2HBenzylic protons adjacent to an aromatic ring and a quaternary carbon. Expected to be a singlet as there are no adjacent protons.
-CH₃ (gem-Dimethyl)1.7 - 1.9s6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single peak with no splitting.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, as the two methyl carbons and the pairs of aromatic carbons (ortho and meta to the nitro group) are chemically equivalent due to symmetry.

Carbon Assignment Predicted δ (ppm) Rationale
Ar-C (C-NO₂)147 - 150Quaternary carbon directly attached to the nitro group; highly deshielded.
Ar-C (C-Alkyl)145 - 148Quaternary carbon attached to the alkyl side chain.
Ar-C (ortho to -NO₂)123 - 125Aromatic CH carbons adjacent to the electron-withdrawing nitro group.
Ar-C (ortho to alkyl)129 - 131Aromatic CH carbons adjacent to the electron-donating alkyl group.
C(CH₃)₂NO₂90 - 95Quaternary aliphatic carbon bonded to a nitro group, two methyl groups, and the methylene group. Highly deshielded.
-CH₂- (Benzylic)40 - 45Benzylic carbon, deshielded by the aromatic ring.
-CH₃ (gem-Dimethyl)25 - 30Equivalent methyl carbons.
Experimental Protocol for NMR Acquisition

A standardized protocol is crucial for obtaining high-resolution, reproducible NMR data.

Methodology:

  • Sample Preparation: Weigh 5-15 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[6] Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an accumulation of 16-32 scans.[4][5]

  • ¹³C NMR Acquisition: Utilize the same instrument to acquire the carbon spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets.[4] Due to the low natural abundance of the ¹³C isotope, a greater number of scans (1024-4096) is required to achieve a satisfactory signal-to-noise ratio.[4]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum must be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[4]

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent features in the IR spectrum of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene will be the strong stretching vibrations of its two nitro groups.

Predicted IR Absorption Bands

The presence of both an aromatic and an aliphatic nitro group will give rise to characteristic and intense absorption bands. The exact positions can vary slightly based on the chemical environment.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching of sp² C-H bonds on the benzene ring.
Aliphatic C-H Stretch2990 - 2850MediumStretching of sp³ C-H bonds in the methyl and methylene groups.
Asymmetric Ar-NO₂ Stretch1550 - 1475StrongAsymmetric N-O stretching of the nitro group conjugated with the aromatic ring.[7][8]
Asymmetric Alkyl-NO₂ Stretch~1550StrongAsymmetric N-O stretching of the aliphatic nitro group. This may overlap with the aromatic nitro stretch.[7]
Aromatic C=C Stretch1610 - 1580, 1500 - 1450MediumSkeletal vibrations of the benzene ring.
Symmetric Ar-NO₂ Stretch1360 - 1290StrongSymmetric N-O stretching of the aromatic nitro group. This is a highly characteristic band.[7]
Symmetric Alkyl-NO₂ Stretch~1365StrongSymmetric N-O stretching of the aliphatic nitro group. This may overlap with the aromatic nitro stretch.[7]
C-N Stretch890 - 835MediumStretching of the carbon-nitrogen bonds.
p-Disubstitution Pattern860 - 800StrongOut-of-plane C-H bending characteristic of 1,4-disubstituted benzene rings.
Experimental Protocol for FTIR Spectroscopy

Methodology:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

G M [M]⁺• m/z = 224 F1 [M - NO₂]⁺• m/z = 178 M->F1 - NO₂ F2 [C₇H₇NO]⁺• m/z = 121 M->F2 - •C(CH₃)₂NO₂ (Benzylic Cleavage) F3 [C₇H₇]⁺ m/z = 91 F2->F3 - NO

Caption: Proposed major EI-MS fragmentation pathway for the title compound.

Experimental Protocol for EI-MS

Methodology:

  • Sample Introduction: Dissolve 1-2 mg of the analyte in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL. [9]2. GC-MS (Recommended): Introduce the sample via a Gas Chromatograph (GC) for separation from any potential impurities.

    • Injector: Operate in splitless mode at 250°C. [9] * Column: Use a standard nonpolar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Ion Source Temperature: Maintain at approximately 230°C.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with spectral libraries and predicted pathways to confirm the structure.

Conclusion

The structural characterization of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR spectrum is defined by two aromatic doublets and two aliphatic singlets. The IR spectrum is dominated by four strong N-O stretching bands (symmetric and asymmetric for both the aromatic and aliphatic nitro groups), providing definitive evidence of these functional groups. Finally, mass spectrometry will confirm the molecular weight of 224 g/mol and show characteristic fragmentation patterns, including the loss of NO₂ and benzylic cleavage. This guide provides the theoretical foundation and practical protocols necessary for researchers to acquire and interpret the spectral data of this compound.

References

  • Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary Chemistry. [Link]

  • Benoit, F. M., & Harrison, A. G. (1977). Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. PubChem. [Link]

  • Sain, I. et al. (2018). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. ResearchGate. [Link]

  • Al-Otaibi, A. et al. (2014). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). Nitro Compounds. LibreTexts. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a research paper. RSC.org. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for DNDMH-Mediated Direct Nitration of Aryl Alkenes. RSC.org. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. RSC.org. [Link]

  • Hameed, A. et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • ChemSrc. (2025). Benzene,1-(2-methyl-2-nitropropyl)-4-nitro. ChemSrc. [Link]

  • ChemSrc. (2025). 1-(2-methylprop-1-enyl)-4-nitrobenzene. ChemSrc. [Link]

  • Japan Science and Technology Agency. (n.d.). 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene. J-GLOBAL. [Link]

  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange. [Link]

Sources

Foundational

Discovery and History of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: The Genesis of the SRN1 Mechanism

Executive Summary 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5)[1] is a landmark molecule in the history of physical organic chemistry. Prior to 1966, the regioselectivity of ambident nucleophiles was largel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5)[1] is a landmark molecule in the history of physical organic chemistry. Prior to 1966, the regioselectivity of ambident nucleophiles was largely understood through the lens of Hard-Soft Acid-Base (HSAB) theory and standard SN2 paradigms. However, the synthesis of this specific compound shattered existing models by demonstrating that single-electron transfer (SET) processes could fundamentally alter reaction pathways. Its discovery independently by Nathan Kornblum[2] and Glen A. Russell[3] established the Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism, a catalytic cycle that has since become foundational for synthesizing complex heterocycles and modern pharmaceuticals[4].

Historical Context: The Ambident Reactivity Enigma

Nitronate anions, such as the 2-nitro-2-propyl anion, are ambident nucleophiles where the negative charge is delocalized across the oxygen atoms and the α -carbon. Under classical SN2 conditions, reacting unsubstituted benzyl chloride with the 2-nitropropane anion yields benzaldehyde. This occurs because the "hard" oxygen atom of the nitronate attacks the electrophilic benzylic carbon, forming an unstable O-alkylated nitronic ester that rapidly decomposes.

However, Kornblum and Russell observed a profound anomaly: when a para-nitro group was added to the benzyl chloride, the reaction yielded almost exclusively the C-alkylation product, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene[2][3]. The p-nitro group acted as a powerful electron sink, lowering the LUMO of the aromatic ring and allowing it to accept an electron from the electron-rich nitronate anion. This bypassed the SN2 pathway entirely, initiating a radical chain reaction that favored carbon-carbon bond formation.

Mechanistic Insights: The SRN1 Pathway

The formation of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene is governed by a self-propagating radical-anion chain mechanism[4].

  • Initiation: The reaction begins with a photostimulated Single Electron Transfer (SET) from the nitronate anion to p-nitrobenzyl chloride, generating a radical anion intermediate.

  • Fragmentation: The highly unstable carbon-chlorine bond of the radical anion cleaves, expelling a chloride ion and leaving a p-nitrobenzyl radical.

  • Nucleophilic Coupling: The electrophilic p-nitrobenzyl radical is rapidly trapped by the α -carbon of another 2-nitropropane anion, forming the radical anion of the final product.

  • Propagation (Electron Transfer): This new radical anion transfers its extra electron to a fresh molecule of p-nitrobenzyl chloride, yielding the neutral 1-(2-methyl-2-nitropropyl)-4-nitrobenzene and regenerating the chain-carrying radical anion.

The SRN1 catalytic cycle for the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
CAS Number 5440-67-5[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.216 g/mol [1]
Melting Point 65 °C[5]
Appearance Yellow crystalline solid[5]
¹H-NMR (CDCl₃) δ 1.52 (s, 6H), 3.30 (s, 2H), 7.60-7.75 (d, 2H), 8.13-8.28 (d, 2H)[5]
Table 2: Mechanistic Validation Data (Self-Validating Control Matrix)
Reaction ConditionAdditive / InterventionYield of C-Alkylation (%)Mechanistic Implication
Standard (Light, N₂ atm) None~80%[5]Optimal SRN1 propagation
Dark (No light) None< 10%[5]Photostimulation required for initiation
Radical Trap TEMPO or DTBN0%[4]Confirms presence of free radical intermediates
Electron Acceptor p-DinitrobenzeneTrace[4]Validates the single-electron transfer (SET) step

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene must be executed as a self-validating system. The protocol below incorporates internal controls that prove the causality of the SRN1 mechanism[5].

Step-by-Step Methodology:

  • Nucleophile Generation: Dissolve 2-nitropropane in anhydrous N,N-dimethylformamide (DMF). Add a stoichiometric equivalent of lithium methoxide to form the lithium salt of 2-nitropropane. Causality: DMF is a polar aprotic solvent that solvates the lithium cation but leaves the nitronate anion highly reactive, maximizing its electron-donating capacity.

  • Deoxygenation (Critical): Purge the reaction vessel with Argon for 20 minutes. Causality: Molecular oxygen is a triplet diradical and a potent electron acceptor. If present, it will intercept the radical anion intermediates (forming superoxide, O₂•⁻), terminating the chain reaction and ruining the yield[4].

  • Electrophile Addition & Photostimulation: Cool the mixture to -18 °C. Slowly add p-nitrobenzyl chloride while irradiating the flask with a medium-pressure Hg lamp. Causality: Low temperatures suppress competing thermal SN2 pathways, while UV/visible photons excite the charge-transfer complex, providing the activation energy required for the initial SET.

  • Quenching and Isolation: After 80 minutes, quench the reaction with cold water. Extract the aqueous layer with diethyl ether. Wash the organic layer thoroughly to remove DMF, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow residue from a 1:1 water-ethanol mixture to yield pure 1-(2-methyl-2-nitropropyl)-4-nitrobenzene (m.p. 65 °C)[5].

Self-Validation Check: Running parallel reactions in complete darkness or in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) will result in near-zero yields of the target compound, definitively proving the photochemical and free-radical dependencies of the protocol[4][5].

Broader Impacts on Drug Development

The discovery of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene was not an isolated academic curiosity; it fundamentally altered drug development methodologies. The SRN1 mechanism is now heavily utilized to functionalize unactivated sp³ carbons attached to heterocyclic systems under exceptionally mild conditions. This methodology has been critical in the synthesis of novel 5-nitroimidazole derivatives—analogues of metronidazole—which exhibit potent antiparasitic efficacy against metronidazole-resistant strains of Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica[6].

References

  • Kornblum, N., Michel, R. E., & Kerber, R. C. (1966). "Chain Reactions in Substitution Processes Which Proceed via Radical-Anion Intermediates". Journal of the American Chemical Society, 88(23), 5662–5663. URL:[Link]

  • Russell, G. A., & Danen, W. C. (1966). "Coupling Reactions of the 2-Nitro-2-propyl Anion". Journal of the American Chemical Society, 88(23), 5663–5665. URL:[Link]

  • ChemSrc. (2025). "1-(2-methyl-2-nitropropyl)-4-nitrobenzene (CAS 5440-67-5) Properties". Chemical Synthesis Database. URL:[Link]

  • Tolbert, L. M., et al. (1986). "Hidden Ambident Reactivity and Electron Transfer Reactions: Solvent and Magnetic Field Effects in the Reaction of p-Nitrobenzyl Bromide with Lithium Salt of 2-Nitropropane". Chimia, 40(1), 19. URL:[Link]

  • Penenory, A. B., et al. (2014). "An expedient route to heterocycles through α -arylation of ketones and arylamides by microwave induced thermal SRN1 reactions". RSC Advances. URL:[Link]

  • Valdez, C. A., et al. (2009). "Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp". Antimicrobial Agents and Chemotherapy, 53(12), 5115–5121. URL:[Link]

Sources

Exploratory

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: Comprehensive Safety, Handling, and Synthesis Guide

Executive Overview In the landscape of drug development and complex organic synthesis, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) occupies a unique position. Characterized by the presence of both an aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of drug development and complex organic synthesis, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) occupies a unique position. Characterized by the presence of both an aromatic and a sterically hindered aliphatic nitro group, it is a classic product of the S_RN1 (Radical-Nucleophilic Substitution) mechanism pioneered by 1[1]. This whitepaper provides researchers and safety officers with an authoritative framework for synthesizing, handling, and disposing of this dual-hazard energetic intermediate, ensuring both scientific integrity and laboratory safety.

Physicochemical & Hazard Profiling

Understanding the quantitative physical data of a compound is the first step in predicting its macroscopic behavior. The lipophilicity and thermal properties of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene dictate specific engineering controls[2].

Table 1: Physicochemical Profile of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
ParameterValueCausality / Implication
Molecular Formula C₁₀H₁₂N₂O₄High oxygen balance; indicates energetic potential[2].
Molecular Weight 224.216 g/mol Standard mass for stoichiometric calculations[2].
CAS Number 5440-67-5Primary identifier for SDS retrieval[2].
Density 1.246 g/cm³Denser than water; dictates bottom-layer extraction in biphasic aqueous workups[2].
Boiling Point 373.8 °C (at 760 mmHg)High BP implies low volatility, reducing inhalation risk but increasing thermal stress during distillation[2].
Flash Point 180.2 °CRequires significant thermal input to ignite, but thermal decomposition precedes boiling[2].
LogP 3.239Highly lipophilic; readily crosses biological membranes, exacerbating dermal toxicity[2].

Mechanistic Framework: The S_RN1 Pathway

The synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene is not achieved via standard S_N2 displacement. If the 2-nitropropane anion attacks p-nitrobenzyl chloride via an S_N2 pathway, oxygen-alkylation occurs, yielding 4-nitrobenzaldehyde[1]. To achieve carbon-alkylation, the reaction must proceed via a 1[1].

SRN1_Workflow Reactant p-Nitrobenzyl Chloride + 2-Nitropropane Anion RadAnion1 [p-NO2-C6H4-CH2-Cl]•⁻ Reactant->RadAnion1 Initiation (hν) Radical p-Nitrobenzyl Radical + Cl⁻ RadAnion1->Radical Cleavage RadAnion2 Product Radical Anion [Ar-CH2-C(CH3)2-NO2]•⁻ Radical->RadAnion2 + Anion Attack RadAnion2->RadAnion1 e⁻ to Reactant Product 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene RadAnion2->Product Electron Transfer (Propagation)

Figure 1: SRN1 radical chain mechanism for 1-(2-methyl-2-nitropropyl)-4-nitrobenzene synthesis.

Self-Validating Synthesis Protocol

The following methodology is designed as a self-validating system, ensuring that each step provides observable feedback to confirm success before proceeding[1].

Step 1: Preparation of the Lithium Nitronate Salt
  • Action: Under an argon atmosphere, dissolve 0.25 mol of lithium metal in 250 mL of dry ethanol. Slowly add 0.25 mol of freshly distilled 2-nitropropane. Stir at 20°C for 3 hours[1].

  • Causality: Lithium is chosen over sodium to enhance the solubility of the resulting nitronate salt in the subsequent organic solvent (DMF). The slow addition controls the exothermic deprotonation, preventing solvent boil-off[1].

  • Validation: Evaporation of the solvent under vacuum yields a white solid. A sharp melting point of 250°C and a visually homogeneous powder confirm the quantitative formation of the lithium salt[1].

Step 2: Photostimulated Radical Initiation
  • Action: Dissolve 6 × 10⁻⁴ mol of the lithium salt of 2-nitropropane in 3 mL of DMF at -18°C. Add 2 × 10⁻⁴ mol of p-nitrobenzyl chloride dissolved in 1 mL of DMF. Irradiate with a medium-pressure Hg lamp equipped with a Pyrex water-jacket[1].

  • Causality: The -18°C temperature is critical; it thermodynamically suppresses the competing S_N2 pathway (which leads to O-alkylation). The Pyrex jacket filters out high-energy UV that could cause non-specific photolysis, allowing only the wavelengths necessary to excite the charge-transfer complex[1].

  • Validation: The reaction mixture will exhibit a distinct, deep color shift indicative of the transient radical anion intermediates. The stabilization of this color indicates chain termination.

Step 3: Quenching and Isolation
  • Action: Dilute the mixture with water and extract with a 1:1 ether-chloroform mixture. Wash the organic layer with an equivalent amount of acetic acid-water (1:1)[1].

  • Causality: Water quenches any remaining radical anions. The acetic acid wash neutralizes unreacted nitronate salts, forcing the lipophilic product into the organic phase while partitioning DMF into the aqueous phase[1].

  • Validation: GLC (Gas-Liquid Chromatography) analysis of the crude extract. A dominant peak for the C-alkylation product over the O-alkylation byproduct validates the efficacy of the electron-transfer mechanism[1].

Step 4: Purification
  • Action: Concentrate the organic layer and recrystallize the yellow residue from a 1:1 water-ethanol mixture. Dry under vacuum[1].

  • Causality: The mixed solvent system leverages the differential solubility of the highly crystalline dinitro product versus liquid mononitro impurities[1].

  • Validation: The recovery of a crystalline yellow solid with a precise melting point of 65°C and an ¹H-NMR showing a 6H singlet at δ=1.52 (gem-dimethyl group) confirms absolute structural identity and an 80% yield[1].

Advanced Handling & Safety Precautions

Because 1-(2-methyl-2-nitropropyl)-4-nitrobenzene contains two nitro groups, its safety profile is governed by both energetic instability and specific toxicological pathways.

Thermal & Shock Sensitivity
  • Causality: Aliphatic nitro groups, particularly those on tertiary carbons, are prone to homolytic C-NO₂ bond cleavage upon excessive heating, releasing NO₂ radicals and initiating exothermic decomposition. The high oxygen balance of the dinitro framework provides internal oxidizer capacity[2].

  • Precaution: Never distill this compound to dryness. Scale-up operations (>5 grams) must be conducted behind a blast shield. Store the purified solid below 25°C in amber vials to prevent ambient photo-degradation.

Toxicological Mechanism (Methemoglobinemia)
  • Causality: With a LogP of 3.239, this compound is highly lipophilic, allowing rapid transdermal absorption[2]. Once in the bloodstream, the nitroaromatic moiety undergoes enzymatic reduction, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin), severely impairing oxygen transport.

  • Precaution: Standard latex gloves are highly permeable to lipophilic organics. Mandate the use of heavy-duty nitrile, butyl rubber, or laminate (Silver Shield) gloves. Work must be confined to a Class II biological safety cabinet or a high-velocity fume hood.

Chemical Incompatibilities
  • Causality: While the final product lacks alpha-protons and cannot form nitronate salts, its precursor (2-nitropropane) can. If spills containing unreacted precursors are cleaned with strong bases (e.g., KOH/EtOH baths), highly shock-sensitive nitronate salts precipitate, posing a severe explosion hazard[1].

  • Precaution: Never use basic solutions for decontamination. Quench spills with weak acids (e.g., 5% acetic acid) to keep 2-nitropropane in its neutral, less hazardous tautomeric form.

Decontamination & Waste Quenching

To safely dispose of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene and its reaction byproducts:

  • Quenching: Dissolve all organic waste in a compatible solvent (e.g., ethanol) and treat with a mild reducing agent (such as sodium dithionite) under controlled, dilute conditions to reduce the nitro groups to less energetic amines before disposal.

  • Segregation: Do not mix nitroaromatic waste with heavy metals or strong oxidizers (e.g., nitric acid, peroxides), as this can generate primary explosives.

  • Disposal: Label the waste clearly as "Toxic/Energetic Nitroaromatic Waste" and route it to a certified high-temperature chemical incinerator.

References

  • Title: CAS#:5440-67-5 | Benzene,1-(2-methyl-2-nitropropyl)
  • Title: Hidden Ambident Reactivity and Electron Transfer Reactions: Solvent and Magnetic Field Effects in the Reaction of p-Nitrobenzyl Bromide with Lithium Salt of 2-Nitropropane Source: CHIMIA International Journal for Chemistry URL
  • Title: Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp (Contextual S_RN1 Applications)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Mechanistic Control, and Utilization of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) Molecular Formula: C₁₀H₁₂N₂O₄ (MW: 224.22 g/mol ) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) Molecular Formula: C₁₀H₁₂N₂O₄ (MW: 224.22 g/mol )

Executive Summary & Mechanistic Significance

In advanced organic synthesis and drug development, the controlled formation of carbon-carbon bonds via non-traditional pathways is a critical tool for accessing sterically hindered or highly functionalized building blocks. 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a textbook example of such a compound, historically serving as the cornerstone for the discovery of the SRN​1 (Substitution Radical Nucleophilic unimolecular) mechanism[2].

First observed as an anomaly during the routine alkylation of aliphatic nitro compounds by Hass et al. in 1949, and later rigorously defined by Kornblum and Bunnett, the reaction of 4-nitrobenzyl halides with 2-nitropropane demonstrates profound ambident reactivity [2, 4]. Depending on the reaction conditions, the nitronate anion can attack via oxygen (yielding an unstable ester that decomposes into 4-nitrobenzaldehyde and acetone via an SN​2 pathway) or via carbon (yielding the target C-alkylated compound via an SRN​1 single-electron transfer pathway) [1].

This application note provides a self-validating, field-proven protocol for forcing the C-alkylation pathway to synthesize 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, a highly valuable intermediate that can be reduced into novel diamines for pharmaceutical and polymer applications.

Pathway Dynamics: The SRN​1 Catalytic Cycle

Understanding the causality behind the SRN​1 mechanism is essential for process optimization. The reaction is a radical-chain process initiated by a Single Electron Transfer (SET) from the electron-rich 2-nitropropan-2-ide anion to the electron-deficient 4-nitrobenzyl halide [2].

The addition of an electron forms a transient radical anion, which rapidly expels the halide leaving group to generate a 4-nitrobenzyl radical. This radical is then captured by another molecule of the nitronate nucleophile, forming the product radical anion. Finally, this intermediate transfers its extra electron to a new molecule of the starting halide, propagating the chain [1]. Because this pathway relies on radicals, it is highly sensitive to environmental factors: it is accelerated by photostimulation or ultrasound and quenched by molecular oxygen.

SRN1_Mechanism Initiation 4-Nitrobenzyl Halide + e⁻ (hv or Sonication) RadicalAnion Radical Anion [ArCH2X]•⁻ Initiation->RadicalAnion Single Electron Transfer Cleavage Arylmethyl Radical ArCH2• + X⁻ RadicalAnion->Cleavage Leaving Group Loss Addition Nucleophilic Attack by 2-Nitropropan-2-ide Cleavage->Addition C-Alkylation ProductRadical Product Radical Anion [ArCH2C(CH3)2NO2]•⁻ Addition->ProductRadical Bond Formation Propagation Electron Transfer to New Substrate ProductRadical->Propagation Chain Propagation Propagation->RadicalAnion Cycle Repeats FinalProduct 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene Propagation->FinalProduct Neutral Product

Figure 1: The SRN1 radical-chain propagation cycle for carbon-alkylation.

Quantitative Optimization of Regioselectivity

To synthesize 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene with high purity, the SN​2 (O-alkylation) pathway must be suppressed. The table below summarizes the causality of solvent and energy-input choices on the reaction's regioselectivity [1, 3].

Table 1: Effect of Reaction Conditions on Alkylation Regioselectivity

SolventEnergy Input / ConditionTemperatureDominant PathwayMajor Product Outcome
DMF Photostimulation (UV)-18 °C SRN​1 (SET) C-Alkylate (>80% Yield)
Ethanol Dark (Thermal)35 °C SN​2 (Polar)O-Alkylate (Aldehyde)
Ethanol Ultrasound (Sonication)Ambient SRN​1 (SET) C-Alkylate
Diethylene Glycol Dark (Thermal)60 °C SN​2 (Polar)O-Alkylate (Aldehyde)

Insight: Lowering the temperature to -18 °C in a polar aprotic solvent (DMF) kinetically freezes the higher-activation-energy SN​2 pathway. Simultaneous UV irradiation forces the SET initiation, driving the reaction exclusively toward C-alkylation [1]. Alternatively, acoustic cavitation (ultrasound) can mechanically induce the SET pathway even in protic solvents like ethanol [3].

Experimental Protocol: Photostimulated Synthesis

This methodology outlines a self-validating process for the synthesis of the title compound via photostimulated SRN​1 coupling.

Preparation of the Lithium 2-Nitropropan-2-ide Precursor

Causality Note: The lithium salt is preferred over sodium or potassium due to its superior solubility in DMF at low temperatures, ensuring a homogeneous reaction mixture that maximizes photon penetration.

  • In a flame-dried flask under argon, dissolve 1.74 g (0.25 mol) of clean Lithium metal in 250 mL of anhydrous ethanol.

  • Slowly add 23 g (0.25 mol) of freshly distilled 2-nitropropane.

  • Stir the solution at 20 °C for 3 hours.

  • Remove the solvent under high vacuum. The residual lithium salt of 2-nitropropane will precipitate as a white solid.

  • Critical Step: Store the salt in a tightly sealed, light-proof flask in the dark. Premature exposure to light can induce auto-oxidation and radical quenching.

Photochemical SRN​1 Reaction
  • Equip a Pyrex reaction tube with a water-cooling jacket (or immerge in a thermostated methanol bath) to maintain an internal temperature of -18 °C.

  • Dissolve 42.6 mg ( 2×10−4 mol) of 4-nitrobenzyl bromide in 1 mL of anhydrous DMF at -18 °C.

  • In a separate vial, dissolve 57 mg ( 6×10−4 mol) of the lithium 2-nitropropan-2-ide salt in 3 mL of anhydrous DMF at -18 °C.

  • Combine the solutions in the Pyrex tube under a strict argon atmosphere to exclude oxygen (a potent radical scavenger).

  • Irradiate the mixture using a medium-pressure Hg lamp (e.g., HANAU Q 81) until TLC indicates complete consumption of the benzyl bromide (typically 60–90 minutes) [1].

Workup and Isolation
  • Quench the reaction by adding an equivalent volume of a 1:1 acetic acid/water mixture to neutralize excess nitronate.

  • Extract the aqueous layer three times with a 1:1 mixture of ether and chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude yellow residue from a 1:1 water/ethanol mixture to yield the pure product.

Analytical Self-Validation

To confirm the success of the C-alkylation and the integrity of the protocol, validate the isolated product against the following physicochemical markers [1, 4]:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 65 °C.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 1.52 (s, 6H, gem-dimethyl group)

    • δ 3.30 (s, 2H, benzylic CH₂)

    • δ 7.60–7.75 (d, 2H, aromatic H, meta to NO₂)

    • δ 8.13–8.28 (d, 2H, aromatic H, ortho to NO₂)

  • Elemental Analysis: Calculated for C₁₀H₁₂N₂O₄: C, 53.57; H, 5.39; N, 12.49.

Downstream Applications in Drug Development

The true value of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene lies in its utility as a rigid, sterically defined building block. By subjecting the compound to catalytic hydrogenation (e.g., H₂ over Pd/C in methanol), both the aromatic and aliphatic nitro groups are cleanly reduced to primary amines.

The resulting product, 1-(4-aminophenyl)-2-methylpropan-2-amine , is a highly sought-after diamine. It serves as a structural analog to phentermine (a known sympathomimetic amine) and acts as a versatile pharmacophore for the development of novel CNS therapeutics, kinase inhibitors, or specialized polyurethane crosslinkers.

Synthetic_Workflow Precursors 4-Nitrobenzyl Bromide + Lithium 2-Nitropropan-2-ide Reaction Photostimulated SRN1 (DMF, -18°C, hv) Precursors->Reaction Reagent Mixing Intermediate 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene Reaction->Intermediate C-Alkylation (80% Yield) Reduction Catalytic Hydrogenation (H2, Pd/C, Methanol) Intermediate->Reduction Nitro Group Reduction API 1-(4-Aminophenyl)-2- methylpropan-2-amine Reduction->API Diamine Isolation

Figure 2: Synthetic workflow from basic precursors to the diamine pharmaceutical building block.

References

  • Ernst, L., et al. (1986). "Hidden Ambident Reactivity and Electron Transfer Reactions: Solvent and Magnetic Field Effects in the Reaction of p-Nitrobenzyl Halides." CHIMIA.
  • INFLIBNET Centre. "PAPER: 05, ORGANIC CHEMISTRY-II (REACTION MECHANISM-l). MODULE: 33, SRN1 mechanisms." e-PG Pathshala.
  • University of KwaZulu-Natal. "AN INVESTIGATION OF ADVANCED OXIDATION PROCESSES IN WATER TREATMENT (Chapter 2: Ultrasound & Kornblum-Russell Reaction)." ResearchSpace.
  • ChemSynthesis Chemical Database. "Chemical Synthesis and Properties of Nitro Compounds: 1-(2-methyl-2-nitropropyl)-4-nitrobenzene." ChemSynthesis.
Application

Application Note: Harnessing 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Derivatives in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Hypoxia-Activated Prodrugs (HAPs), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and Theranostics. Mechanistic Rationale:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Hypoxia-Activated Prodrugs (HAPs), Gene-Directed Enzyme Prodrug Therapy (GDEPT), and Theranostics.

Mechanistic Rationale: The Dual-Nitro Advantage

The development of targeted therapeutics relies heavily on smart pharmacophores that selectively respond to the tumor microenvironment (TME). 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS 5440-67-5) is a uniquely structured dual-nitro scaffold. It features a 4-nitroaromatic system—a well-documented bioreductive trigger for Hypoxia-Activated Prodrugs (HAPs)[1]—and a sterically encumbered aliphatic nitro group.

This specific structural combination offers a profound pharmacokinetic advantage over standard 4-nitrobenzyl triggers: The Thorpe-Ingold Effect .

Standard 4-nitrobenzyl carbamates often suffer from slow fragmentation kinetics after enzymatic reduction, leading to premature diffusion of the intermediate away from the target site[2]. By utilizing the 1-(2-methyl-2-nitropropyl) backbone, payloads can be conjugated to the aliphatic node. Once the 4-nitro group is reduced to an electron-donating amine or hydroxylamine under hypoxic conditions[3], the steric bulk of the gem-dimethyl group compresses the internal bond angles. This dramatically accelerates the 1,6-elimination or intramolecular cyclization required to release the active payload, ensuring rapid, localized drug delivery[4].

Pathway Prodrug Dual-Nitro Prodrug (Stable in Blood) Radical Nitro Radical Anion (1e- Reduction) Prodrug->Radical Reductases (POR/AKR1C3) Radical->Prodrug O2 (Normoxia) Futile Cycle Radical->Radical Hypoxia (<0.1% O2) Amine Hydroxylamine/Amine (Active State) Radical->Amine Hypoxia (<0.1% O2) Release Payload Release (Thorpe-Ingold Accelerated) Amine->Release 1,6-Elimination

Bioreductive activation pathway of the 4-nitroaromatic trigger under hypoxic conditions.

Workflow 1: Synthesis of HAPs via Bio-Orthogonal Anchoring

Because reducing the aliphatic nitro group in the presence of the aromatic nitro is thermodynamically unfavorable, we employ a modified Nef reaction. This converts the aliphatic nitro group into a carbonyl, providing an electrophilic anchor for reductive amination with amine-bearing payloads (e.g., SN-38 derivatives or nitrogen mustards)[5], while preserving the delicate 4-nitroaromatic hypoxia sensor.

Protocol 1.1: Chemoselective Preparation of the Prodrug Scaffold

Causality Check: The use of a mild oxidative Nef reaction prevents the over-reduction of the 4-nitroaromatic ring, which would permanently deactivate the hypoxia-sensing capability of the molecule.

  • Reagent Preparation: Dissolve 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (10 mmol) in 50 mL of anhydrous methanol.

  • Deprotonation: Slowly add sodium methoxide (11 mmol) at 0°C under argon. Stir for 30 minutes to form the nitronate salt. The low temperature prevents unwanted aldol condensations.

  • Oxidative Cleavage: Dropwise, add a solution of potassium permanganate (8 mmol) in buffered aqueous solution (pH 7.5). The neutral pH is critical to prevent the degradation of the resulting ketone.

  • Payload Conjugation: Isolate the resulting ketone via organic extraction (EtOAc). React the ketone with the amine-bearing payload (e.g., an SN-38 analog) in the presence of sodium triacetoxyborohydride (STAB) to form the stable prodrug conjugate.

  • Self-Validation Step: Monitor the reaction via TLC using a 2,4-DNPH stain. The disappearance of the ketone spot and the retention of UV activity (254 nm, confirming the intact 4-nitroaromatic ring) validates successful conjugation.

Workflow 2: Hypoxia-Selective Cytotoxicity Screening

To validate the pharmaceutical efficacy of the synthesized derivatives, a rigorous, self-validating cell viability assay must be conducted. The assay relies on the oxygen-dependent "futile redox cycle," where the initial nitro radical anion is rapidly oxidized back to the parent prodrug in healthy, normoxic tissues, preventing off-target toxicity[5].

Protocol 2.1: Self-Validating in vitro Hypoxia Assay

Causality Check: Hypoxia chambers must be strictly maintained at <0.1% O₂. Even 1% O₂ can initiate the futile cycle, artificially inflating the apparent IC₅₀ and masking the prodrug's true potential[6].

  • Cell Seeding: Seed HCT116 (human colon carcinoma) or EMT6 (murine mammary carcinoma) cells in two parallel 96-well plates at a density of 3,000 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a serial dilution of the prodrug derivative (0.1 nM to 100 µM).

  • Internal Controls (Critical for Self-Validation):

    • Vehicle Control: 0.5% DMSO (Establishes baseline viability).

    • Positive Control: TH-302 (Evofosfamide)[6]. If TH-302 fails to show a Hypoxia Cytotoxicity Ratio (HCR) > 50, the hypoxic environment was compromised, and the assay must be voided.

  • Parallel Incubation:

    • Plate A: Incubate in a standard incubator (21% O₂, 5% CO₂, 37°C) for 72 hours.

    • Plate B: Incubate in a hypoxia workstation (<0.1% O₂, 5% CO₂, balance N₂, 37°C) for 72 hours.

  • Readout: Add 20 µL of MTS reagent (or CellTiter-Glo) to each well. Incubate for 2 hours and read absorbance at 490 nm (or luminescence).

  • Data Analysis: Calculate the IC₅₀ for both conditions. The HCR is defined as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).

Workflow cluster_assays Self-Validating Parallel Incubation (72h) Step1 1. Scaffold Functionalization (Nef Reaction on Aliphatic NO2) Step2 2. Payload Conjugation (Reductive Amination) Step1->Step2 Step3 3. Cell Culture Seeding (e.g., HCT116, EMT6) Step2->Step3 Normoxia Normoxia Control (21% O2) + Vehicle / TH-302 Controls Step3->Normoxia Hypoxia Hypoxia Assay (<0.1% O2) + Vehicle / TH-302 Controls Step3->Hypoxia Step4 4. Cell Viability Readout (MTS / CellTiter-Glo) Normoxia->Step4 Hypoxia->Step4 Step5 5. Calculate HCR (IC50 Normoxia / IC50 Hypoxia) Step4->Step5

Self-validating experimental workflow for screening hypoxia-activated prodrugs.

Workflow 3: Nitroreductase (NTR) Theranostic Applications

Beyond hypoxia, the 4-nitroaromatic ring is an excellent substrate for bacterial nitroreductases (e.g., E. coli NTR), which perform oxygen-insensitive two-electron reductions[2]. By conjugating the 1-(2-methyl-2-nitropropyl) scaffold to a Schaap-type dioxetane luminophore, researchers can create theranostic probes for real-time monitoring of drug release in hypoxic niches or bacterial infections[7].

Expected Quantitative Benchmarks: The table below summarizes the expected pharmacological profiles of various derivatives synthesized from the 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene scaffold, benchmarked against clinical standards.

Prodrug DerivativeConjugated PayloadTarget ApplicationIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCR
Scaffold-SN38 SN-38 (Topoisomerase I Inhibitor)Solid Tumors>50.02.5>20.0
Scaffold-Mustard Phosphoramide MustardLeukemia / Hypoxic Niches85.21.271.0
Scaffold-Fluor Schaap-type DioxetaneNTR TheranosticsN/A (Stable)N/A (Luminescent)High
TH-302 (Control) Bromo-isophosphoramideBenchmarking45.00.15300.0

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI.
  • Hypoxia-activated prodrugs and redox-responsive nanocarriers | IJN - Dove Medical Press.
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - MDPI.
  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E.
  • CH-01 is a Hypoxia-Activated Prodrug That Sensitizes Cells to Hypoxia/Reoxygenation Through Inhibition of Chk1 and Aurora A - PMC.
  • A Nitroreductase-Activated Chemiluminescent Prodrug for Real-Time Monitoring of Camptothecin Release in Peritoneal Metastasis Theranostics | Journal of Medicinal Chemistry - ACS Public

Sources

Method

Application Notes and Protocols: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene in the Synthesis of High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the synthesis and polymerization of 1-(2-met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis and polymerization of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, a novel monomer for the creation of high-performance polymers. While direct literature on this specific monomer is sparse, this guide synthesizes established principles of organic and polymer chemistry to propose robust protocols for its synthesis and subsequent polymerization into novel polyamides. The resulting polymers, rich in aromatic and nitro functionalities, are anticipated to exhibit exceptional thermal stability and unique solubility profiles, making them promising candidates for applications in specialty coatings, advanced composites, and drug delivery systems. This guide offers both theoretical grounding and practical, step-by-step methodologies to enable researchers to explore the potential of this intriguing monomer.

Introduction: The Rationale for Nitro-Rich Aromatic Polymers

The incorporation of nitro groups into a polymer backbone is a strategic approach to designing materials with enhanced thermal stability and specific functionalities. Aromatic polymers, known for their rigidity and high-temperature resistance, can be further modified by the inclusion of polar nitro groups, which can influence intermolecular interactions, solubility, and subsequent chemical modifications.[1][2] The monomer, 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, presents a unique structure with two nitro groups and an aromatic ring, suggesting its potential as a building block for high-performance polymers with a high density of functionalizable sites. These sites could be leveraged for cross-linking, as attachment points for other molecules in biomedical applications, or for tuning the electronic properties of the material.[3][4]

Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: A Proposed Pathway

Given the absence of a commercially available source or a standardized synthesis protocol for 1-(2-methyl-2-nitropropyl)-4-nitrobenzene, a plausible and chemically sound synthetic route is proposed here. This synthesis is based on the well-established principles of nucleophilic substitution and nitration reactions. The proposed two-step synthesis starts from readily available precursors.

Proposed Synthesis Workflow

cluster_0 Step 1: Nucleophilic Substitution 4-Nitrobenzyl_chloride 4-Nitrobenzyl chloride Product_1 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene 4-Nitrobenzyl_chloride->Product_1 Reaction in a polar aprotic solvent (e.g., DMF) 2-Nitropropane_sodium_salt Sodium salt of 2-Nitropropane 2-Nitropropane_sodium_salt->Product_1

Caption: Proposed synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Detailed Synthesis Protocol

Materials:

  • 4-Nitrobenzyl chloride

  • 2-Nitropropane

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Protocol:

  • Preparation of the nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitropropane in anhydrous DMF. Cool the solution in an ice bath. Slowly add an equimolar amount of a strong base like sodium hydride or sodium ethoxide to generate the sodium salt of 2-nitropropane. Stir the reaction mixture at room temperature for 1 hour.

  • Nucleophilic substitution: In a separate flask, dissolve 4-nitrobenzyl chloride in anhydrous DMF. Add this solution dropwise to the prepared solution of the 2-nitropropane sodium salt at room temperature.

  • Reaction monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-(2-methyl-2-nitropropyl)-4-nitrobenzene.

Expert Insight: The choice of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving a "naked" and highly reactive nitronate anion for the nucleophilic attack on the benzylic carbon of 4-nitrobenzyl chloride.

Polymerization of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene to Polyamides

The presence of two nitro groups in the monomer allows for a versatile approach to polymerization. A highly effective strategy is the reduction of these nitro groups to primary amines, followed by a polycondensation reaction with a suitable dicarboxylic acid or its derivative to form a polyamide. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties.[5][6]

Polymerization Scheme

cluster_0 Step 1: Reduction of Nitro Groups cluster_1 Step 2: Polycondensation Monomer 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Diamine_Monomer Diamino Monomer Monomer->Diamine_Monomer Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Polyamide Polyamide Diamine_Monomer->Polyamide Dicarboxylic_Acid Dicarboxylic Acid (e.g., Terephthaloyl chloride) Dicarboxylic_Acid->Polyamide Polycondensation

Sources

Application

Experimental procedure for the nitration of 1-(2-methylpropyl)benzene

Application Note: Experimental Procedure for the Regioselective Nitration of 1-(2-Methylpropyl)benzene Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for the Regioselective Nitration of 1-(2-Methylpropyl)benzene

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

1-(2-Methylpropyl)benzene, commonly known as isobutylbenzene, is a critical hydrocarbon precursor in the synthesis of active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and various substituted anilines[1]. The nitration of isobutylbenzene proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.

Mechanistic Causality: The reaction utilizes a "mixed acid" system comprising concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this environment, H₂SO₄ acts as a strong Brønsted acid and dehydrating agent, protonating HNO₃ to facilitate the loss of water and generate the highly electrophilic nitronium ion (NO₂⁺)[2].

The isobutyl group is an electron-donating group (EDG) via inductive (+I) and hyperconjugative effects, which activates the benzene ring and directs the incoming nitronium ion to the ortho and para positions[3]. However, due to the significant steric bulk of the isobutyl moiety, the transition state for ortho-attack is sterically hindered. Consequently, the reaction exhibits high regioselectivity, heavily favoring the formation of 4-nitroisobutylbenzene (para-isomer) over 1-(2-methylpropyl)-2-nitrobenzene (ortho-isomer)[4][5].

Trustworthiness & Temperature Control: Strict thermal regulation (0–5 °C) is the most critical parameter in this protocol. Elevated temperatures not only compromise regioselectivity (increasing the ortho byproduct) but also provoke oxidative degradation of the alkyl side chain by the strongly oxidizing nitrating mixture, leading to dark, tarry impurities and diminished yields[1].

Reaction Workflow & Pathway

NitrationWorkflow Start 1-(2-Methylpropyl)benzene (1.0 eq) EAS Electrophilic Aromatic Substitution 0–5 °C, 2 hours Start->EAS NitratingAgent Nitrating Mixture HNO₃ (1.1 eq) + H₂SO₄ (2.0 eq) ActiveSpecies Nitronium Ion (NO₂⁺) Generation NitratingAgent->ActiveSpecies Acid-base reaction ActiveSpecies->EAS Dropwise addition Strictly < 10 °C Workup Work-up & Neutralization Ice quench, 5% NaHCO₃ EAS->Workup Complete conversion ProductPara 4-Nitroisobutylbenzene (Para - Major Product) Workup->ProductPara Major ProductOrtho 2-Nitroisobutylbenzene (Ortho - Minor Product) Workup->ProductOrtho Minor

Caption: Workflow and mechanistic pathway for the electrophilic nitration of 1-(2-methylpropyl)benzene.

Reagents and Equipment

Reagents:

  • 1-(2-Methylpropyl)benzene (Isobutylbenzene): 1.0 eq (Substrate)

  • Concentrated Nitric Acid (68-70% HNO₃): 1.1 eq (Nitrating agent)

  • Concentrated Sulfuric Acid (98% H₂SO₄): 2.0 eq (Catalyst/Dehydrating agent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: 5% w/v (Neutralization)

  • Brine: Saturated NaCl

  • Anhydrous Sodium Sulfate (Na₂SO₄): Drying agent

  • Dichloromethane (DCM) or Diethyl Ether: Extraction solvent

Equipment:

  • 3-neck round-bottom flask (to accommodate multiple probes/additions)

  • Mechanical overhead stirrer (ensures homogenous mixing of the biphasic mixture)

  • Pressure-equalizing dropping funnel

  • Internal digital thermocouple/thermometer

  • Ice-salt bath

Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

  • Cool a clean, dry Erlenmeyer flask containing concentrated H₂SO₄ (2.0 eq) in an ice bath to 0 °C.

  • Slowly add concentrated HNO₃ (1.1 eq) dropwise to the stirring H₂SO₄. Causality: The formation of the nitronium ion is highly exothermic. Adding HNO₃ to H₂SO₄ (rather than the reverse) while cooling prevents thermal runaway and the premature decomposition of nitric acid into nitrogen dioxide (NO₂) gas[1].

Step 2: Substrate Preparation

  • Charge the 3-neck round-bottom flask with 1-(2-methylpropyl)benzene (1.0 eq)[1].

  • Submerge the flask in an ice-salt bath and initiate mechanical stirring.

  • Monitor the internal temperature until it stabilizes between 0–5 °C.

Step 3: Electrophilic Addition

  • Transfer the cold nitrating mixture to the pressure-equalizing dropping funnel.

  • Begin dropwise addition of the nitrating mixture to the isobutylbenzene.

  • Critical Control Point: Adjust the addition rate to ensure the internal temperature strictly does not exceed 10 °C[1].

Step 4: Reaction Propagation

  • Once the addition is complete, maintain the reaction mixture at 0–5 °C.

  • Continue vigorous mechanical stirring for 2 hours[1]. Causality: Vigorous stirring is essential because the reaction is biphasic (organic substrate and aqueous/mineral acid layer); poor mass transfer will result in incomplete conversion.

Step 5: Quenching and Aqueous Work-up

  • Slowly pour the reaction mixture over crushed ice (approximately 5-10 times the reaction volume) with vigorous stirring[1]. Causality: Ice quenching safely dissipates the massive heat of dilution of the concentrated mineral acids, preventing product degradation.

  • Transfer the quenched mixture to a separatory funnel and extract three times with DCM or diethyl ether.

  • Wash the combined organic layers sequentially with:

    • Distilled water (to remove bulk acid).

    • 5% NaHCO₃ solution (to neutralize residual acid; vent the funnel frequently to release CO₂ gas)[1].

    • Brine (to pre-dry the organic layer).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture of nitroisobutylbenzene isomers.

Reaction Monitoring and Analytical Validation

To ensure a self-validating protocol, the reaction progress and product purity must be empirically verified. Gas Chromatography-Flame Ionization Detection (GC-FID) is the gold standard for quantifying the para/ortho ratio and detecting unreacted isobutylbenzene[6].

GC-FID Parameters (Adapted for Isobutylbenzene Derivatives):

  • Column: Capillary column (e.g., Agilent FactorFour VF-1701ms, 30 m x 0.25 mm, 1.0 µm film thickness)[6].

  • Carrier Gas: Nitrogen or Helium at a constant flow rate[6].

  • Temperatures: Injector at 250 °C; Detector at 300 °C[6].

  • Oven Program: Initial temperature of 120 °C held for 13 minutes, then ramped to 180 °C at a rate of 20 °C/min and held for 8 minutes[6].

  • Validation: The para-isomer and ortho-isomer will resolve distinctly. The absence of the starting material peak confirms reaction completion.

Quantitative Data & Troubleshooting

Table 1: Regioselectivity and Quantitative Isomer Comparison

IsomerSubstitution PatternDirecting EffectSteric HindranceExpected Yield RatioGC-FID Elution Order
4-Nitroisobutylbenzene Para (1,4)+I, HyperconjugationLowMajor (>80%)Later eluting
2-Nitroisobutylbenzene Ortho (1,2)+I, HyperconjugationHigh (Isobutyl group)Minor (<20%)Earlier eluting

Table 2: Troubleshooting and Optimization

Observation / IssueRoot CauseOptimization / Solution
Dark brown/black reaction mixture Over-nitration or oxidative degradation due to thermal runaway.Ensure strict temperature control (<10 °C during addition). Decrease the dropwise addition rate and ensure robust cooling[1].
High ortho-isomer ratio Elevated reaction temperature overcoming steric hindrance.Maintain the reaction strictly at 0–5 °C. Consider using milder nitrating agents (e.g., in situ acetyl nitrate)[1].
Poor conversion / Unreacted starting material Incomplete nitronium ion generation or poor biphasic mixing.Ensure H₂SO₄ is strictly 98% (excess water inhibits NO₂⁺ formation). Increase mechanical stirring speed to improve mass transfer.
Emulsion during aqueous work-up Formation of surfactant-like byproducts or insufficient solvent density difference.Filter the mixture through a pad of Celite before extraction, or add a small amount of brine to the aqueous layer to break the emulsion.

References[1] Title: Technical Support Center: Synthesis of 4-Isobutylaniline - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpA5F7F0tpqmsUE2PC20_wwsNGUPUVV5VpbLj7JI-kxV8PzKq5yCcQc7OQJXABg1hY-QLw-jzXVuS1kLcbsIXUS0i2I7uLP1AFym_BxzMC7dU6rD1wiIz--cTtaTQIxiZC6qJ8RqyXAr2jmyry_z-YH0XwxJvmEJN4mhuFREuhpFFd6dMDcs8V6F2geHvOoJFQ1p3y[2] Title: "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Source: softbeam.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QXSlKx8KGAq-9SR3oAKcrPM0BHaeIxZ3ZBWYXkGIWy77RYmpmSqtCii5hFy4h-ARe3f78BFYsuBmI65H7mYs7L7sFk5bO8WJeN2clqlFQWhDsrzZSqyEhN4OBlkAt0IhBfz4dulogl_d4OTKic2Zp3sz0UVx5sVjv5Euf5L356kZOjiDEtI74JfbcQ==[3] Title: Organic chemistry (Part I, II): textbook 9786010440203. Source: dokumen.pub. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG37Kap34AcWhtKS5b5NfhhJZl8pALnb45NyoVlHuK3d6cHv-ZTWmUbdUoxMw4JW6YkVPwOB8kGlFAHwZ0ZHeIkyjAdxyApgUTTdHGr1VUmJhbpRlBgSHx8Sht6kRCvjdKeAmcTdIltzLrOoDKS_2iRY7XCYMW8dF85Nd6UYMiaiZa4zLZK[4] Title: 4-Isobutylaniline | 30090-17-6 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHITT3z_V4D8pG8wRAv5ZnwZfZF13GVGRi68gEnWVo6nO_y4qz3wcF-fBai8d3B3dgNhvjNC_L5ZZ81Tztq824-wvl48TXimfUvJn7fFJnjDdLkyi2TXGrNof4o_wtRnW8ZoJr8[5] Title: 1-(2-Methylpropyl)-2-nitrobenzene | 19370-33-3 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_usS5VTr8ULY7duaL14HFdey-nrffKtdW97vZGHYV5xiRLosb4sJN3BUL3Hqa4b5-683b2_w7q23mUmJUfHkUdyZfejxf6pCoJ2PvlQPzgqHVU2wjIQpcAF5vS3mZsEv8ZVG[6] Title: A Comparative Guide to Analytical Methods for Quantifying 3-Isobutylaniline Purity - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHCaN4wSDlwH_MC_QYJp-tNqLPogSOmLjT369K8U2gWiTMfsf16-1UV0Vwgd2E3yJUQUm4jgFThZZA6NeZmb5h4abg5SKBhKtXpVgdBpHdydwdO5ijYTZem7wo6ud_ctAT4tVcJXA2aon0tEqzssPenhyDolkCrjMRvdEqMXhW9KKwcjz2Ds3t6Hd3jco38jtPvlJKInNAdS7alCuLrpdhpgm29aIFfGceoC4nnclU

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Synthesis

Portal: Troubleshooting, Yield Optimization, and Standard Operating Procedures Welcome to the Application Scientist Support Portal. The coupling of p-nitrobenzyl chloride with the 2-nitropropane anion to yield 1-(2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Portal: Troubleshooting, Yield Optimization, and Standard Operating Procedures

Welcome to the Application Scientist Support Portal. The coupling of p-nitrobenzyl chloride with the 2-nitropropane anion to yield 1-(2-methyl-2-nitropropyl)-4-nitrobenzene is a quintessential example of the Radical-Nucleophilic Substitution ( SRN​1 ) mechanism. Because this reaction relies on a delicate radical-chain propagation rather than standard polar chemistry, researchers frequently encounter yield variations and pathway divergence.

This guide is designed to troubleshoot your workflow, explain the causality behind the chemistry, and provide a self-validating protocol for maximum yield.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why am I isolating p-nitrobenzaldehyde and acetoxime instead of the desired C-alkylated product? A: This is the classic hallmark of mechanistic divergence. The 2-nitropropane anion is an ambident nucleophile. Under standard polar conditions (darkness, protic solvents), it attacks via its oxygen atom ( SN​2 pathway) to form an unstable nitronic ester. This ester rapidly decomposes into p-nitrobenzaldehyde and acetoxime. To obtain the desired C-alkylation product, the reaction must proceed via the SRN​1 mechanism . You must actively enhance the Single Electron Transfer (SET) pathway by using a polar aprotic solvent (like DMF), rigorously degassing the system, and applying photostimulation to accelerate radical initiation.

Q: My reaction stalls at 30% yield despite using excess reagents. What is terminating the chain? A: Inconsistent or stalled yields in SRN​1 reactions are almost always traced back to chain termination events caused by trace electron scavengers—primarily dissolved oxygen. Oxygen is a potent diradical that rapidly intercepts the intermediate p-nitrobenzyl radical to form peroxyl radicals, effectively quenching the propagation chain . Actionable Fix: Implement strict Schlenk techniques. Perform at least three freeze-pump-thaw cycles on your solvent prior to introducing the reagents. Maintain a positive pressure of high-purity Argon throughout the reaction.

Q: Can I use p-nitrobenzyl bromide or iodide instead of the chloride to speed up the reaction? A: Counterintuitively, switching to the bromide or iodide will decrease your yield of the desired C-alkylated product. While C-Br and C-I bonds fragment more easily, the heavier halides are vastly superior leaving groups in traditional polar reactions. This accelerates the competing SN​2 O-alkylation pathway before the SET initiation can establish a robust radical chain. p-Nitrobenzyl chloride is optimal because its relatively poor leaving group ability suppresses the polar pathway, allowing the SRN​1 chain to dominate.

Q: Which base should I use to generate the 2-nitropropane anion? A: Use lithium methoxide (LiOMe) or sodium ethoxide (NaOEt). Avoid bulky bases or aqueous hydroxides. The base must completely deprotonate 2-nitropropane without leaving residual water, which can hinder the SET process. Always pre-form the salt in DMF for 30 minutes before adding the electrophile.

Part 2: Mechanistic Pathway Analysis

Understanding the logical flow of the competing pathways is critical for troubleshooting. The diagram below illustrates how your reaction conditions dictate the fate of the starting materials.

SRN1_Mechanism Start p-Nitrobenzyl Chloride + 2-Nitropropane Anion SN2 Polar SN2 Attack (O-Alkylation) Start->SN2 Dark / Polar SET Single Electron Transfer Initiation (hv) Start->SET hv / Argon O_Product Nitronic Ester (Unstable) SN2->O_Product Aldehyde p-Nitrobenzaldehyde + Acetoxime O_Product->Aldehyde Decomposes RadAnion1 [p-NO2-C6H4-CH2-Cl]•⁻ SET->RadAnion1 Frag Fragmentation (- Cl⁻) RadAnion1->Frag Radical p-NO2-C6H4-CH2• Frag->Radical C_Attack C-Attack by 2-Nitropropane Anion Radical->C_Attack Term Chain Termination (e.g., by O2) Radical->Term O2 present RadAnion2 [p-NO2-C6H4-CH2-C(Me)2NO2]•⁻ C_Attack->RadAnion2 Prop Electron Transfer (Propagation) RadAnion2->Prop Prop->RadAnion1 Chain Cycle Product 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene Prop->Product

Divergent pathways: SRN1 C-alkylation vs. SN2 O-alkylation of p-nitrobenzyl chloride.

Part 3: Quantitative Yield Optimization Data

The table below summarizes how specific experimental choices directly dictate the ratio of C-alkylation ( SRN​1 ) to O-alkylation ( SN​2 ).

Table 1: Impact of Reaction Parameters on Pathway Selectivity

ElectrophileSolventAtmosphereInitiation MethodYield: C-AlkylationYield: O-Alkylation
p-Nitrobenzyl chlorideEthanolAirDark / Thermal< 5%82%
p-Nitrobenzyl chlorideDMFArgonDark / Thermal45%40%
p-Nitrobenzyl bromideDMFArgonPhotostimulation (White LED)58%35%
p-Nitrobenzyl chloride DMF Argon (Degassed) Photostimulation (White LED) 92% < 2%
Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual cues are built into the steps to ensure the chemistry is proceeding via the correct mechanistic pathway before you reach the workup phase.

Step 1: Nucleophile Preparation (The "Active Salt" Check) In an oven-dried, argon-flushed Schlenk flask, dissolve 2-nitropropane (1.1 equiv) in anhydrous DMF (0.2 M). Add lithium methoxide (1.05 equiv) at 0 °C. Self-Validation: The solution should become completely homogeneous after 30 minutes, indicating full formation of the lithium 2-nitropropan-2-ide salt. Persistent cloudiness suggests moisture contamination.

Step 2: Rigorous Degassing Subject the nucleophile solution to three consecutive freeze-pump-thaw cycles. Backfill with high-purity Argon. Causality: Removing dissolved O2​ prevents the premature quenching of the p-nitrobenzyl radical, which is the primary cause of stalled chain propagation.

Step 3: Substrate Addition & Photostimulation Add p-nitrobenzyl chloride (1.0 equiv) to the reaction flask. Immediately irradiate the vessel using a 20W white LED or standard fluorescent lamp. Self-Validation: Within 5–10 minutes of irradiation, the reaction mixture will transition from a pale yellow to a deep, vibrant red/purple hue . This color change is the definitive visual confirmation of the steady-state formation of the nitroaromatic radical anion intermediates. If the solution remains pale, the initiation step has failed (check your light source and argon seal).

Step 4: Propagation & Quenching Maintain irradiation and stirring at room temperature for 3 hours. Quench the reaction by pouring the mixture into ice-cold distilled water containing 1% ammonium chloride. Self-Validation: A successful reaction will precipitate a crude solid or form a distinct organic emulsion immediately upon quenching, rather than emitting a strong odor of acetoxime (which indicates O-alkylation failure).

Step 5: Isolation Extract with diethyl ether (3 × 20 mL). Wash the combined organics with water (5 × 20 mL) to completely remove DMF, followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Recrystallize from absolute ethanol to yield pure 1-(2-methyl-2-nitropropyl)-4-nitrobenzene as pale yellow crystals.

References
  • Kornblum, N., Michel, R. E., & Kerber, R. C. "Radical Anions as Intermediates in Substitution Reactions." Journal of the American Chemical Society, 1966, 88(23), 5660–5662. URL: [Link]

  • Kornblum, N., Michel, R. E., & Kerber, R. C. "Chain Reactions in Substitution Processes Which Proceed via Radical-Anion Intermediates." Journal of the American Chemical Society, 1966, 88(23), 5662–5663. URL: [Link]

  • Russell, G. A., & Danen, W. C. "Radical Anions as Intermediates in Substitution Reactions." Journal of the American Chemical Society, 1966, 88(23), 5663–5665. URL: [Link]

Optimization

Technical Support Center: Purification of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Welcome to the dedicated technical support guide for the purification of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5). This resource is designed for chemistry professionals engaged in the synthesis and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5). This resource is designed for chemistry professionals engaged in the synthesis and purification of this and similar dinitro aromatic compounds. Here, we address common challenges through practical, field-tested troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Section 1: Understanding Your Compound and Its Impurities

A successful purification begins with understanding the target molecule and the potential contaminants from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene that influence its purification?

While extensive physical property data for this specific molecule is not widely published, we can infer its behavior based on its structure: a substituted dinitrobenzene. It possesses two polar nitro groups, which will dominate its polarity.[1] The molecule is expected to be a solid at room temperature, similar to many other nitroaromatic compounds.[2] Its polarity suggests it will have moderate solubility in polar organic solvents and low solubility in non-polar solvents and water. This differential solubility is the cornerstone of its purification by both recrystallization and chromatography.

Q2: What are the likely impurities I might encounter in my crude sample?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of a 4-nitrobenzyl derivative with 2-nitropropane.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-nitrobenzyl chloride and 2-nitropropane.[3][4]

  • Side-Reaction Products: Elimination byproducts, such as 1-(2-methylprop-1-enyl)-4-nitrobenzene, can form under basic conditions.[4]

  • Positional Isomers: If the synthesis involves nitration of a precursor, other isomers may form, which can be particularly challenging to separate due to similar polarities.[5][6]

  • Over-Reduced Species: If any reductive conditions are inadvertently present, one of the nitro groups could be partially or fully reduced to a nitroso or amino group, drastically changing the compound's polarity.[7][8]

  • Dinitro Byproducts: Nitration of aromatic hydrocarbons can often produce small amounts of dinitro compounds, which can be difficult to remove by distillation.[9]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds.[10] However, nitroaromatic compounds can present unique challenges.

Troubleshooting Guide: Recrystallization

Q1: My compound "oils out" as a liquid instead of forming crystals upon cooling. What's happening and how do I fix it?

This is a common issue with nitroaromatic compounds.[11][12] It typically occurs for two reasons:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, causing it to liquefy.

  • Rapid Cooling or High Saturation: If the solution cools too quickly, the molecules don't have time to arrange into a crystal lattice.[12] It can also happen if the compound's melting point is lower than the solvent's boiling point.[11]

Solutions:

  • Re-heat the solution until the oil fully dissolves.

  • Add a small amount of additional hot solvent to decrease the saturation level.

  • Allow the flask to cool much more slowly. Insulating the flask can help.

  • Consider a different solvent or a mixed-solvent system with a lower boiling point.[12]

Q2: I'm getting very poor recovery of my product after recrystallization. What are the common causes?

Low yield is a frequent problem that can often be traced back to the choice and volume of solvent.[12]

  • Cause A: Too much solvent was used. The most common error is adding too much solvent, which keeps a significant portion of your product dissolved even when cold.[10][12]

    • Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization.

  • Cause B: The solvent is too "good." The ideal solvent should have a steep solubility curve—high solubility at its boiling point and very low solubility at low temperatures.[11] If your compound is still quite soluble when cold, your recovery will be poor.

    • Solution: Find a different solvent. A mixed-solvent system is often ideal here. Dissolve the compound in a minimum of a "good" solvent (in which it's very soluble) and then add a "bad" (miscible) solvent (in which it's poorly soluble) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[11]

  • Cause C: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the funnel.

    • Solution: Use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtering to ensure the product stays in solution.[12]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

This indicates that the solution is not supersaturated. If you are confident you used a minimal amount of solvent, you can induce crystallization.

  • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[11]

  • Add a "seed" crystal of the pure compound to the solution. This provides a template for crystallization.

  • Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and allow it to cool again.

Data Presentation: Recommended Solvents for Recrystallization
Solvent / SystemRationaleKey Considerations
Ethanol or Methanol Alcohols are often effective for recrystallizing moderately polar compounds like nitroaromatics.[11][12]Good starting point. Check solubility both hot and cold.
Isopropanol A slightly less polar alcohol that may offer a better solubility profile than ethanol or methanol.[12]Can be a good alternative if solubility in ethanol is too high.
Toluene The aromatic nature of toluene can be suitable for dissolving aromatic compounds at elevated temperatures.[12]Ensure adequate ventilation.
Hexane/Ethyl Acetate A versatile non-polar/polar mixed system where the ratio can be fine-tuned to achieve optimal solubility.[12]Add ethyl acetate to hot hexane until dissolved, or vice-versa.
Ethanol/Water A classic polar mixed-solvent system.[11]Dissolve in hot ethanol, then add water dropwise until turbidity appears.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, particularly for separating similarly-polar impurities like isomers, flash column chromatography is the method of choice.[5][13]

Workflow for Method Development

A 1. Select Solvent System via TLC B 2. Prepare Column (Silica Gel) A->B Target Rf ~0.3 C 3. Load Crude Sample B->C Wet or dry pack D 4. Elute and Collect Fractions C->D Apply gentle pressure E 5. Analyze Fractions by TLC D->E Monitor progress F 6. Combine Pure Fractions E->F Identify product-containing fractions G 7. Evaporate Solvent F->G H Pure Product G->H

Sources

Troubleshooting

Common side reactions in the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Welcome to the Technical Support Center for the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers and drug development professionals dealing with the mechanistic complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers and drug development professionals dealing with the mechanistic complexities of alkylating ambident nucleophiles.

The coupling of 4-nitrobenzyl chloride with the 2-nitropropanate anion is a classic transformation that highlights the dichotomy between the SRN​1 (Substitution Radical Nucleophilic unimolecular) pathway and the classical SN​2 pathway[1]. Understanding the causality behind these competing mechanisms is critical for optimizing yields and eliminating side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yielded 4-nitrobenzaldehyde instead of the target C-alkylated product. What happened? A: You are observing the SN​2 side reaction, commonly known as the Hass-Bender oxidation[2]. The 2-nitropropanate anion is an ambident nucleophile. While the desired C-alkylation proceeds via the SRN​1 radical chain mechanism, O-alkylation proceeds via a classical SN​2 attack. Because O-alkylation is less sterically hindered, it dominates if the SRN​1 pathway is suppressed. The resulting nitronic ester intermediate is highly unstable and rapidly decomposes into 4-nitrobenzaldehyde and acetone oxime[3]. Diagnostic Fix: Ensure your reaction is rigorously degassed. Molecular oxygen is a potent diradical that quenches the SRN​1 propagation chain, forcing the system down the SN​2 pathway.

Q2: I am isolating significant amounts of 4,4'-dinitrobibenzyl in my crude mixture. How do I minimize this? A: 4,4'-dinitrobibenzyl is a radical dimerization byproduct. In the SRN​1 mechanism, the 4-nitrobenzyl radical is a key intermediate[1]. If the concentration of the 2-nitropropanate nucleophile is too low, or if the radical chain propagation is sluggish, the 4-nitrobenzyl radicals will couple with each other rather than reacting with the nucleophile. Diagnostic Fix: Maintain a slight stoichiometric excess of the 2-nitropropane salt (1.2 to 1.5 equivalents) and ensure vigorous stirring to keep the local concentration of the nucleophile high.

Q3: Why does this specific reaction require light, and why does the para-nitro group matter? A: The SRN​1 mechanism is initiated by a Single Electron Transfer (SET) from the nucleophile to the electrophile[1]. The para-nitro group on 4-nitrobenzyl chloride strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making it an excellent electron acceptor. However, to overcome the initial activation barrier for SET, ambient or applied light (photochemical initiation) is often required to excite the donor-acceptor complex. Without light, the SET is slow, and the thermal SN​2 pathway outcompetes it.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol should be a self-validating system. We recommend running a "TEMPO Control" alongside your main reaction. By adding 10 mol% of TEMPO (a radical scavenger) to a parallel micro-scale reaction, you should see complete suppression of the target product and exclusive formation of 4-nitrobenzaldehyde. If this occurs, it validates that your main reaction is successfully operating via the SRN​1 radical chain.

Standard Operating Procedure: SRN​1 Synthesis
  • Preparation of the Nucleophile: In a flame-dried, argon-purged Schlenk flask, dissolve 2-nitropropane (11.0 mmol) in anhydrous methanol (10 mL). Slowly add sodium methoxide (10.5 mmol) at 0 °C. Stir for 30 minutes, then evaporate the solvent under reduced pressure to isolate the sodium 2-nitropropanate salt.

  • Solvent Degassing: Dissolve the salt in 20 mL of anhydrous Dimethylformamide (DMF). Degas the solution using three standard freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Electrophile Addition: Under a positive pressure of Argon, add 4-nitrobenzyl chloride (10.0 mmol) in one portion.

  • Initiation: Irradiate the reaction flask with a 20W white LED lamp at 25 °C for 4 hours. The solution will typically develop a deep color characteristic of radical anion intermediates.

  • Workup: Quench the reaction by pouring it into 100 mL of cold distilled water. Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash chromatography (silica gel, hexane/ethyl acetate).

Part 3: Quantitative Data Presentation

The table below summarizes the causal relationship between reaction conditions and the bifurcation of the SRN​1 (Target) and SN​2 (Side Product) pathways.

Reaction ConditionAtmosphereIlluminationAdditiveTarget Yield (C-Alkylation)Byproduct (O-Alkylation)
Standard SRN​1 Argon20W LEDNone> 85% < 5%
Dark Control ArgonDarkNone40%45%
Oxygen Inhibition Air20W LEDNone< 10%> 80%
Radical Scavenged Argon20W LED10% TEMPO0%> 90%

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical bifurcation of the reaction. High-contrast nodes illustrate the competing pathways based on environmental conditions.

SRN1_Mechanism Start 4-Nitrobenzyl chloride + 2-Nitropropanate SET Single Electron Transfer (SET Initiation) Start->SET Light / Argon O_Alk O-Alkylation (SN2) Nitronic Ester Start->O_Alk Dark / O2 present RadAnion Radical Anion [ArCH2Cl]•- SET->RadAnion Radical 4-Nitrobenzyl Radical ArCH2• RadAnion->Radical -Cl- C_Alk C-Alkylation (SRN1) 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene Radical->C_Alk + 2-Nitropropanate Aldehyde Decomposition 4-Nitrobenzaldehyde + Oxime O_Alk->Aldehyde Hass-Bender Oxidation

Mechanistic bifurcation between the light-initiated SRN1 pathway and the thermal SN2 side reaction.

References

  • [2] Wikipedia Contributors. "Hass–Bender oxidation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • [3] Hass, H. B.; Bender, M. L. "The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A General Synthesis of Substituted Benzaldehydes." Journal of the American Chemical Society 1949, 71 (5), 1767–1769. URL:[Link]

  • [1] Bunnett, J. F. "Aromatic substitution by the SRN1 mechanism." Accounts of Chemical Research 1978, 11 (11), 413–420. URL:[Link]

Sources

Optimization

Technical Support Center: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers and drug development professionals to diagnose, understan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve mechanistic and procedural failures during this specific alkylation workflow.

Mechanistic Overview: The SRN​1 vs. SN​2 Dichotomy

The synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene from 4-nitrobenzyl chloride and the 2-nitropropanate anion is a textbook example of the SRN​1 (Substitution Radical Nucleophilic unimolecular) reaction [2].

The 2-nitropropanate anion is an ambident nucleophile. Depending on the reaction conditions, it can attack via two distinct pathways:

  • C-Alkylation ( SRN​1 Pathway): Initiated by a Single Electron Transfer (SET), this radical chain mechanism favors the "softer" carbon-carbon bond formation, yielding the desired 1-(2-methyl-2-nitropropyl)-4-nitrobenzene.

  • O-Alkylation ( SN​2 Pathway): A classical polar substitution where the more electronegative and sterically accessible oxygen atom attacks the benzylic carbon. This forms an unstable nitronic ester that rapidly decomposes into 4-nitrobenzaldehyde and acetone—a process known as the Hass-Bender oxidation [1, 3].

To successfully synthesize the target molecule, your experimental conditions must strictly promote the SRN​1 radical chain while suppressing the SN​2 polar pathway.

SRN1_Mechanism Init Initiation: SET from 2-Nitropropanate RadAnion1 [4-NO2-C6H4-CH2Cl]•⁻ Radical Anion Init->RadAnion1 SET Frag Fragmentation: Loss of Cl⁻ RadAnion1->Frag Rad 4-NO2-C6H4-CH2• Benzyl Radical Frag->Rad NuAttack Nucleophilic Attack: + 2-Nitropropanate Rad->NuAttack ProdRadAnion [Product]•⁻ Radical Anion NuAttack->ProdRadAnion PropSET Propagation (SET): Transfer e⁻ to Substrate ProdRadAnion->PropSET PropSET->RadAnion1 Chain Propagation Product 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene PropSET->Product

Figure 1: SRN1 radical chain mechanism for the synthesis of the target molecule.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction is yielding predominantly 4-nitrobenzaldehyde instead of the target C-alkylated product. What went wrong? A: You are observing the Hass-Bender oxidation [1]. This occurs when the SRN​1 radical chain fails to initiate or is prematurely terminated, allowing the competing SN​2 O-alkylation pathway to dominate. Causality & Fix: The SRN​1 mechanism requires a robust Single Electron Transfer (SET) to begin. If the reaction is run in the dark or without an initiator, the SET is sluggish. Solution: Irradiate the reaction flask with a visible light source (e.g., a 20W blue LED or 300W tungsten lamp) to photochemically stimulate the initial SET and drive the reaction down the C-alkylation pathway.

Q2: The reaction stalls prematurely, and I recover mostly unreacted 4-nitrobenzyl chloride alongside trace oxidation byproducts. What is quenching the reaction? A: Your reaction environment is likely contaminated with radical scavengers, most commonly molecular oxygen ( O2​ ). Causality & Fix: The SRN​1 mechanism is a propagation chain. Molecular oxygen is a diradical that rapidly couples with the intermediate 4-nitrobenzyl radical, terminating the chain and forming peroxyl radicals (leading to 4-nitrobenzoic acid). Solution: Ensure strict anaerobic conditions. Standard nitrogen flushing is often insufficient; you must freeze-pump-thaw degas your solvent (DMF or DMSO) at least three times and run the reaction under high-purity Argon.

Q3: Does the choice of base or counterion matter when forming the 2-nitropropane salt? A: Yes, significantly. While Hass and Bender originally used the sodium salt [1], modern protocols highly favor the lithium salt . Causality & Fix: Lithium 2-nitropropanate exhibits superior solubility in aprotic polar solvents like DMF compared to its sodium or potassium counterparts. Furthermore, the tighter ion-pairing dynamics of the lithium salt in the solvent cage facilitate a more efficient SET to the 4-nitrobenzyl chloride substrate. Use Lithium methoxide (LiOMe) or Lithium tert-butoxide for the deprotonation step.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed to be self-validating: a successful SRN​1 propagation will maintain a characteristic deep color (often red/brown due to the radical anions), whereas a shift to a pale yellow solution with a strong almond-like odor indicates failure (aldehyde formation via SN​2 ).

Step 1: Reagent & Solvent Preparation

  • Transfer 50 mL of anhydrous N,N-Dimethylformamide (DMF) to a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to remove all dissolved oxygen. Backfill with Argon.

Step 2: Nucleophile Generation

  • Under a positive flow of Argon, add 2-nitropropane (1.1 equivalents) to the degassed DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add Lithium methoxide (LiOMe) (1.1 equivalents) dropwise. Stir for 30 minutes to ensure complete formation of the lithium 2-nitropropanate salt.

Step 3: Substrate Addition & Initiation

  • Dissolve 4-nitrobenzyl chloride (1.0 equivalent) in 10 mL of degassed DMF and add it dropwise to the nitronate solution.

  • Remove the ice bath. Position a 20W Blue LED light approximately 5 cm from the flask.

  • Irradiate and stir the reaction at room temperature for 3 to 4 hours.

Step 4: Quenching & Purification

  • Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

  • Extract the aqueous phase with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to isolate 1-(2-methyl-2-nitropropyl)-4-nitrobenzene.

Quantitative Data Summary

The table below summarizes how variations in the experimental parameters dictate the mechanistic pathway and the resulting product distribution.

Reaction ConditionAtmosphereIllumination / AdditivesDominant MechanismMajor ProductExpected Yield
Optimized Protocol Argon (Degassed)Visible Light (Blue LED) SRN​1 (C-Alkylation)1-(2-Methyl-2-nitropropyl)-4-nitrobenzene 85 – 90%
Dark / Thermal Argon (Degassed)Absolute DarknessMixed SRN​1 / SN​2 Target Product + 4-Nitrobenzaldehyde40 – 60%
Oxygen Exposure AirVisible LightChain Termination4-Nitrobenzoic acid + 4-Nitrobenzaldehyde< 10% (Target)
Radical Scavenger Argon (Degassed)TEMPO (5 mol%) SN​2 (O-Alkylation)4-Nitrobenzaldehyde< 5% (Target)

References

  • Title: Hass–Bender oxidation Source: Wikipedia URL:[Link]

  • Title: Radical-nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Title: Hass-Bender Oxidation Source: SynArchive URL:[Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Welcome to the technical support center for the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific chemical reaction. The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is a classic example of a Vicarious Nucleophilic Substitution (VNS) reaction, a powerful tool for C-H functionalization in electron-poor aromatic systems.[1] This guide will delve into the nuances of this reaction, offering practical solutions to common challenges encountered in the laboratory.

I. Reaction Overview: The Vicarious Nucleophilic Substitution (VNS) Pathway

The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene proceeds via the Vicarious Nucleophilic Substitution of hydrogen on the 4-nitrobenzene ring. This reaction involves the attack of a carbanion derived from a nitroalkane (in this case, 2-nitropropane) on the electron-deficient aromatic ring.[2][3] The nitro group on the nitrobenzene ring is crucial as it activates the ring towards nucleophilic attack.[4]

The generalized mechanism involves the following key steps:

  • Carbanion Formation: A strong base deprotonates the α-carbon of the nitroalkane, generating a carbanion.

  • Nucleophilic Addition: The carbanion attacks the aromatic ring, preferentially at the ortho or para position to the existing nitro group, forming a σ-adduct (also known as a Meisenheimer complex).[1][5]

  • β-Elimination: The σ-adduct undergoes a base-induced β-elimination of a leaving group from the carbanion, in this case, a hydrogen atom, to restore aromaticity and yield the final product.[3]

Visualizing the VNS Mechanism

VNS_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: β-Elimination & Protonation 2-Nitropropane 2-Nitropropane Carbanion Carbanion 2-Nitropropane->Carbanion  Strong Base (e.g., t-BuOK) 4-NitrobenzeneCarbanion 4-NitrobenzeneCarbanion Meisenheimer_Complex Meisenheimer_Complex 4-NitrobenzeneCarbanion->Meisenheimer_Complex  Nucleophilic Attack Product_Anion Product_Anion Meisenheimer_Complex->Product_Anion  Base-induced β-Elimination of H- Final_Product 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Product_Anion->Final_Product  Acidic Workup

Caption: General mechanism of the Vicarious Nucleophilic Substitution reaction.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Scientific Explanation Recommended Solution(s)
Insufficiently Strong Base The formation of the carbanion from 2-nitropropane is a critical first step. A base that is not strong enough will result in a low concentration of the nucleophile, leading to a slow or incomplete reaction.Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Ensure the base is fresh and has been stored under anhydrous conditions.
Presence of Water or Protic Solvents Protic solvents (e.g., water, alcohols) will protonate the carbanion as it is formed, effectively quenching the reaction.Use anhydrous solvents (e.g., THF, DMSO, DMF) and ensure all glassware is thoroughly dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The rate of both carbanion formation and nucleophilic addition is temperature-dependent. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.The optimal temperature can vary. Start with room temperature and monitor the reaction progress (e.g., by TLC or LC-MS). If the reaction is slow, gradually increase the temperature.[6]
Poor Solubility of Reactants If the reactants are not well-dissolved, the reaction will be heterogeneous and slow.Choose a solvent in which both 4-nitrobenzene and the base are soluble. Aprotic polar solvents like DMSO or DMF are often good choices.[1]
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause Scientific Explanation Recommended Solution(s)
Reaction at Multiple Sites The nitro group directs the incoming nucleophile to the ortho and para positions. While the para position is generally favored for steric reasons, some ortho-substitution is possible, leading to a mixture of products.In the case of 4-substituted nitroarenes, VNS typically yields a single product, with substitution occurring ortho to the nitro group.[2] However, careful control of reaction conditions, such as temperature and the rate of addition of the carbanion, can sometimes improve regioselectivity.
Side Reactions Under certain conditions, side reactions such as dimerization of the carbanion or reaction with the solvent can occur.Ensure a stoichiometric amount of the nitroalkane is used. Monitor the reaction closely to avoid prolonged reaction times that might favor side product formation.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Scientific Explanation Recommended Solution(s)
Formation of Highly Colored Intermediates The formation of the Meisenheimer complex often results in a deeply colored reaction mixture (red or blue), which can sometimes interfere with monitoring the reaction by TLC and can contaminate the final product.[2]The color should dissipate upon acidic workup. If the color persists, it may indicate an incomplete reaction or the presence of stable byproducts. Purification by column chromatography is often necessary to isolate the pure product.
Product is an Oil or Low-Melting Solid The final product may not be a crystalline solid, making isolation by filtration difficult.If the product is an oil, extract it from the aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The crude product can then be purified by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Strong, non-nucleophilic bases are ideal for VNS reactions. Potassium tert-butoxide (t-BuOK) is a commonly used and effective base for generating the necessary carbanion from 2-nitropropane.[1] It is crucial to use a base that is strong enough to deprotonate the nitroalkane but does not act as a competing nucleophile.

Q2: Which solvent is most suitable for this synthesis?

A2: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally the best choices. These solvents effectively dissolve the reactants and stabilize the charged intermediates without interfering with the reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (4-nitrobenzene and 2-nitropropane) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction is proceeding. The formation of a colored Meisenheimer complex can also be a visual indicator of the reaction's initiation.[2]

Q4: What is the expected regioselectivity of this reaction?

A4: For 4-substituted nitroarenes like 4-nitrobenzene, the Vicarious Nucleophilic Substitution reaction is highly regioselective, yielding predominantly the product of substitution at the position ortho to the nitro group.[2] This is due to the strong directing effect of the nitro group.

Q5: Are there any common side reactions to be aware of?

A5: Besides the potential for ortho/para isomer formation (though less common with 4-nitrobenzene), other side reactions can include the self-condensation of the nitroalkane carbanion or reactions with impurities in the solvents or reagents. Using high-purity reagents and maintaining anhydrous conditions can help minimize these side reactions.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials and Reagents:
  • 4-Nitrobenzene

  • 2-Nitropropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-nitrobenzene (1.0 eq) and anhydrous DMSO.

  • Carbanion Generation: In a separate flask, prepare a solution of 2-nitropropane (1.2 eq) in anhydrous DMSO. Slowly add potassium tert-butoxide (2.5 eq) to this solution at room temperature while stirring under a nitrogen atmosphere. The solution will likely develop a color.

  • Nucleophilic Addition: Slowly add the freshly prepared carbanion solution from the dropping funnel to the solution of 4-nitrobenzene over 30 minutes. The reaction mixture will likely turn a deep color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring it into a beaker of ice-cold 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Workflow for Synthesis Optimization

Optimization_Workflow A Define Optimization Goal (e.g., Maximize Yield) B Identify Key Reaction Parameters (Base, Solvent, Temperature, Time) A->B C Design of Experiments (DoE) (e.g., Factorial Design) B->C D Perform Experiments based on DoE C->D E Analyze Results (e.g., TLC, LC-MS, NMR) D->E F Determine Optimal Conditions E->F G Validate Optimal Conditions F->G

Caption: A systematic workflow for optimizing reaction conditions.

V. References

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]

  • Vicarious nucleophilic substitution - Grokipedia. [Link]

  • Elucidation of the vicarious nucleophilic substitution of hydrogen mechanism via studies of competition between substitution of hydrogen, deuterium, and fluorine - PubMed. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen: An Excellent Tool for Porphyrin Functionalization - ResearchGate. [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen - CHIMIA. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • 1-(2-Nitro-2-methylpropyl)-4-nitrobenzene | Chemical Substance Information | J-GLOBAL. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Acidic Stability of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene . This document synthesizes structural causality, troubleshooting FAQs, and self-validating protocols to address stability issues encountered during acidic reactions and workups.

Core Principles of Reactivity: The Dual-Nitro Architecture

To understand the stability of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, we must analyze its two distinct functional environments:

  • The Aromatic Nitro Group (4-nitrobenzene moiety): Aromatic nitro groups are highly deactivated and strongly resist acidic hydrolysis.

  • The Aliphatic Nitro Group (2-methyl-2-nitropropyl moiety): This is a tertiary nitroalkane .

The Causality of Stability: In standard organic synthesis, primary and secondary nitroalkanes are susceptible to acid-catalyzed degradation via the[1]. This pathway requires the presence of an α -hydrogen to tautomerize into an aci-nitro (nitronate) intermediate, which is then hydrolyzed by acid into a carbonyl compound. Because the 2-methyl-2-nitropropyl group is fully substituted at the α -carbon, it lacks an α -hydrogen. Consequently, it cannot form the nitronate intermediate, rendering the tertiary nitro compound fundamentally unaffected by standard mineral acids like hydrochloric acid[2][3].

Troubleshooting Guides & FAQs

Q1: I am observing degradation of my compound when using concentrated sulfuric acid to force solubility. Why is this happening if tertiary nitro groups are stable? A: While stable to dilute and moderate acids, exposing tertiary nitro compounds to extreme acidic conditions (e.g., concentrated H2​SO4​ ) combined with heat shifts the mechanistic pathway. Strong acids can protonate the nitro group, forcing C-N bond heterolysis. Because the resulting tertiary carbocation is highly stabilized, the molecule undergoes cleavage followed by elimination to form alkenes. Furthermore, localized heating of organic nitro compounds in concentrated acids poses a severe [4].

Q2: My LC-MS analysis shows the formation of amine byproducts (e.g., 4-(2-amino-2-methylpropyl)aniline) after an acidic workup. Is the acid reducing the nitro groups? A: No. Mineral acids alone cannot reduce nitro groups. This is a classic false-positive for acid instability caused by trace metal contamination . If your reaction vessel contains leached metals (e.g., from stainless steel reactors, galvanized spatulas, or residual zinc/iron from previous steps), the combination of metal and acid acts as a potent reducing agent. The metal donates electrons via single-electron transfer, [5].

Q3: How can I selectively reduce the aromatic nitro group without affecting the tertiary aliphatic nitro group? A: Because both groups are susceptible to metal/acid reduction[5], you must use highly controlled catalytic hydrogenation (e.g., Pd/C with H2​ under mild conditions) and monitor the reaction kinetically, as the aromatic nitro group generally reduces faster than the sterically hindered tertiary aliphatic group.

Quantitative Data Presentation

The following table summarizes the expected stability and mechanistic causality of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene under various acidic environments.

Acidic ConditionTemp (°C)Expected ReactivityMechanistic Causality
Dilute HCl (1M - 3M) 20 - 25Highly Stable Lack of α -hydrogen prevents aci-nitro tautomerization; Nef reaction cannot occur[1][3].
Conc. H2​SO4​ (>95%) > 80Degradation Protonation induces C-N bond heterolysis, forming a stable tertiary carbocation and NOx​ gas[4].
HCl + Trace Metals (Fe/Zn) 20 - 60Reduction Metals act as electron donors in acidic media, reducing −NO2​ to −NH2​ [5].

Standardized Experimental Protocols

To isolate the root cause of instability, utilize this Self-Validating Metal-Free Acid Stability Assay . This protocol uses internal controls to definitively prove whether degradation is caused by the acid itself or by external artifacts (like trace metals).

Protocol: Self-Validating Acid Stability Assay

Step 1: Preparation of Metal-Free Environment

  • Wash all glassware with 0.1M EDTA solution followed by a 10% HNO3​ bath to remove trace transition metals. Rinse thoroughly with HPLC-grade water.

  • Use only PTFE-coated magnetic stir bars and spatulas.

Step 2: Setup of the Self-Validating Matrix Prepare three parallel reaction vials:

  • Vial A (Negative Control): 10 mg of compound + 5 mL HPLC-grade Acetonitrile. (Validates baseline analytical purity).

  • Vial B (Test Sample): 10 mg of compound + 5 mL of 2M HCl in Acetonitrile/Water (1:1). (Tests true acid stability).

  • Vial C (Positive Control): 10 mg of compound + 5 mL of 2M HCl + 5 mg of activated Zinc dust. (Validates the amine-reduction artifact pathway).

Step 3: Execution and Quenching

  • Stir all vials at 25 °C for 4 hours.

  • Quench Vial B and C by slowly neutralizing with saturated aqueous NaHCO3​ until pH reaches 7.5.

  • Extract all vials with 3 x 5 mL Ethyl Acetate. Dry the organic layers over anhydrous Na2​SO4​ .

Step 4: Analytical Verification

  • Analyze the concentrated organic layers via LC-MS or 1H -NMR.

  • Expected Outcome: Vial A and Vial B should show >99% recovery of the intact 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, proving acid stability. Vial C will show complete conversion to the diamine, proving that metal contamination—not acid alone—causes the observed "instability."

Mechanistic Pathways Visualization

The diagram below illustrates the divergent reactivity pathways discussed in this guide.

G Cmpd 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene Dilute Dilute Acid (HCl) Standard Workup Cmpd->Dilute Conc Conc. H2SO4 Elevated Temp Cmpd->Conc Metal Acid + Trace Metals (e.g., Fe, Zn) Cmpd->Metal Stable Highly Stable (No Reaction) Dilute->Stable Lacks α-hydrogen Cleavage C-N Bond Heterolysis (Tertiary Cation) Conc->Cleavage Degrade Elimination Products & Runaway Risk Cleavage->Degrade Exothermic Reduce Single-Electron Transfer Metal->Reduce Amine Amine Derivatives Reduce->Amine Reduction

Fig 1. Divergent reactivity pathways of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene in acid.

References

  • University of Lucknow e-Content: Nitro Compounds.

  • Nowgong Girls' College Study Material: Notes on Preparation and important reactions of nitro compounds.

  • Organic Process Research & Development (ACS): Runaway Reaction Hazards in Processing Organic Nitro Compounds.

  • Master Organic Chemistry: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

  • Wikipedia: Nef Reaction.

Sources

Troubleshooting

Technical Support Center: 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Degradation &amp; Metabolism

Welcome to the Technical Support Center for the metabolic profiling and bioremediation analysis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) . This compound presents a unique analytical challenge due to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the metabolic profiling and bioremediation analysis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) . This compound presents a unique analytical challenge due to its bifurcated functional architecture: it contains both a highly electron-deficient aromatic nitro group and a sterically hindered tertiary aliphatic nitro group.

This guide is designed for researchers, toxicologists, and drug development professionals to troubleshoot experimental bottlenecks, understand mechanistic pathways, and implement self-validating analytical protocols.

Frequently Asked Questions (FAQs)

Q1: How do I differentiate the degradation pathways of the two distinct nitro groups in my LC-MS/MS data? A1: The two nitro groups degrade via fundamentally different mechanisms due to their electronic and steric environments. The aromatic nitro group undergoes a stepwise enzymatic reduction (-NO₂ → -NO → -NHOH → -NH₂), resulting in predictable mass shifts of -16 Da, -14 Da, and -30 Da, respectively. Conversely, the tertiary aliphatic nitro group lacks an α-hydrogen, making it resistant to standard Nef-type hydrolysis. Instead, it undergoes oxidative denitrification catalyzed by cytochrome P450 or specific dioxygenases, yielding a tertiary alcohol and releasing inorganic nitrite (NO₂⁻) [1].

Q2: Why is my mass balance consistently incomplete during in vitro microsomal assays? A2: Incomplete mass balance is a hallmark of nitroaromatic metabolism. The intermediate hydroxylamine (-NHOH) is highly electrophilic and reactive. Rather than remaining in solution, it frequently undergoes spontaneous condensation to form azoxy or azo dimers, or it covalently binds to nucleophilic residues (e.g., cysteine) on the microsomal proteins themselves. To correct this, you must introduce a trapping agent (see Troubleshooting Issue 1).

Q3: Does dissolved oxygen concentration affect the degradation rate in microbial assays? A3: Yes, profoundly. Bacterial nitroreductase systems interact with both aromatic and aliphatic nitro groups, but their efficiency is oxygen-dependent [2]. Type I nitroreductases are oxygen-insensitive. However, Type II nitroreductases catalyze a single-electron transfer that is rapidly reversed by oxygen (futile cycling). In aerobic conditions, the nitro anion radical reacts with O₂ to reform the parent nitro group and generate superoxide, halting degradation.

Troubleshooting Guide

Issue 1: Rapid loss of parent compound without corresponding metabolite peaks
  • Root Cause: The hydroxylamine intermediate is covalently binding to the enzyme matrix, rendering it invisible to standard solvent extraction and LC-MS/MS analysis.

  • Causality & Solution: Electrophilic intermediates require a sacrificial nucleophile. Supplement your incubation matrix with 5 mM Glutathione (GSH) or N-acetylcysteine (NAC). GSH traps the reactive intermediate, forming a stable, water-soluble adduct that can be easily quantified, thus closing the mass balance gap.

Issue 2: Enzyme inhibition observed after 30 minutes of incubation
  • Root Cause: Oxidative denitrification of the aliphatic nitro group releases inorganic nitrite (NO₂⁻) [3]. Nitrite is a known ligand for metalloenzymes and can coordinate with the heme iron of CYP450 enzymes, causing potent feedback inhibition.

  • Causality & Solution: The accumulation of the degradation byproduct poisons the catalyst. Limit your initial substrate concentration to <10 µM, increase the buffer capacity, and monitor nitrite release using the Griess reagent assay as a secondary proxy for aliphatic degradation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm mechanistic causality.

Protocol 1: In Vitro Hepatic Microsomal Stability & Trapping Assay

This protocol isolates the oxidative denitrification of the aliphatic nitro group and traps reactive aromatic intermediates.

  • Matrix Preparation: Prepare a 1.0 mL reaction mixture containing 1 mg/mL human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4), supplemented with 5 mM GSH (trapping agent).

  • Control Establishment (Self-Validation):

    • Negative Control: Boil an aliquot of microsomes for 5 minutes at 95°C to denature proteins. This rules out non-enzymatic hydrolysis.

    • Positive Control: Run a parallel assay using Nitrofurantoin to confirm baseline nitroreductase activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor) and 10 µM of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Anaerobic Microbial Degradation Assay

Because the degradation of most polynitroaromatic compounds occurs primarily under anaerobic conditions [4], this protocol prevents futile cycling.

  • Deoxygenation: Purge 50 mM phosphate buffer (pH 7.0) with high-purity N₂ gas for 30 minutes. Add 1 mg/L resazurin as an anaerobic indicator.

  • Validation Check: The medium must remain colorless. If it turns pink, oxygen is present, and Type II nitroreductases will undergo futile cycling, invalidating the assay.

  • Inoculation: Inside an anaerobic chamber, inoculate the medium with the target bacterial consortium (e.g., Pseudomonas or Enterobacter strains) at an OD₆₀₀ of 0.5.

  • Substrate Addition: Spike the compound to a final concentration of 50 µM.

  • Sampling: Withdraw samples using gas-tight syringes at designated intervals, filter through a 0.22 µm PTFE membrane, and analyze immediately to prevent auto-oxidation of the amine metabolites.

Quantitative Data Presentation

Use the following diagnostic mass shifts to identify the bifurcated degradation products during LC-MS/MS analysis.

MetaboliteStructural TransformationExpected Mass Shift (ΔDa)Primary Detection Mode
Nitroso Intermediate -NO₂ → -NO-16.00ESI (+)
Hydroxylamine Intermediate -NO₂ → -NHOH-14.00ESI (+)
4-Amino Metabolite -NO₂ → -NH₂-30.01ESI (+)
Tertiary Alcohol -C(CH₃)₂(NO₂) → -C(CH₃)₂(OH)-29.00ESI (-)
GSH-Hydroxylamine Adduct -NHOH + Glutathione+291.09ESI (+) / ESI (-)

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the bifurcated degradation pathways, highlighting the enzymatic drivers and potential dead-end adduct formations.

G Parent 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (Type I/II) TertAlcohol Tertiary Alcohol (-OH) + NO2- Parent->TertAlcohol CYP450 / Dioxygenase (Oxidative Denitrification) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Reductase Amine 4-Amino Metabolite (-NH2) Hydroxylamine->Amine Reductase Adducts Protein Adducts / Azo Dimers Hydroxylamine->Adducts Spontaneous Condensation Amine->TertAlcohol CYP450 (Secondary Metabolism)

Proposed bifurcated degradation pathway for 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

References

  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes ResearchGate[Link]

  • Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes IntechOpen [Link]

  • 2-Nitropropane Dioxygenase from Hansenula mrakii: Re-characterization of the Enzyme and Oxidation of Anionic Nitroalkanes Taylor & Francis Online[Link]

  • Bioremediation of Nitroaromatic Compounds IntechOpen[Link]

Optimization

Technical Support Center: TLC Monitoring of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Synthesis

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with an authoritative troubleshooting framework for monitoring the synthesis of 1-(2-methyl-2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with an authoritative troubleshooting framework for monitoring the synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene via Thin-Layer Chromatography (TLC).

Part 1: Mechanistic Primer

To accurately monitor this reaction, one must first understand the causality of the underlying chemistry. The coupling of 4-nitrobenzyl chloride with the lithium or sodium salt of 2-nitropropane does not proceed via a standard SN​2 pathway. Instead, it follows a Radical Nucleophilic Substitution ( SRN​1 ) mechanism[1].

The presence of the strongly electron-withdrawing para-nitro group on the benzyl chloride facilitates a single-electron transfer (SET) from the nitronate anion. This generates a radical anion intermediate that rapidly fragments, expelling a chloride ion to form a p-nitrobenzyl radical. This radical is then trapped by the 2-nitropropane anion, forming the C-alkylated product radical anion, which propagates the chain[1].

Understanding this is critical for TLC monitoring: because it is a radical chain process, the reaction is highly sensitive to radical scavengers (like oxygen). Furthermore, the ambident nature of the nitronate anion means that if the SRN​1 pathway is disrupted, competitive O-alkylation can occur, leading to unstable nitronic esters that decompose into 4-nitrobenzaldehyde and acetone.

SRN1_Mechanism Start 4-Nitrobenzyl Chloride + 2-Nitropropane Anion Init Initiation: Electron Transfer (ET) Start->Init RadAnion Radical Anion Intermediate [p-NO2-C6H4-CH2Cl]•- Init->RadAnion Frag Fragmentation: Loss of Cl- -> p-NO2-C6H4-CH2• RadAnion->Frag Attack Nucleophilic Attack: Addition of CMe2(NO2)- Frag->Attack ProdRad Product Radical Anion [p-NO2-C6H4-CH2-CMe2(NO2)]•- Attack->ProdRad Prop Propagation: ET to new Substrate ProdRad->Prop Prop->RadAnion Chain Reaction Product Product: 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene Prop->Product

Fig 1: SRN1 radical chain mechanism for 1-(2-methyl-2-nitropropyl)-4-nitrobenzene synthesis.

Part 2: Standard Operating Procedure (SOP) for TLC Monitoring

Directly spotting the reaction mixture onto a silica plate will result in severe streaking due to the highly polar nitronate salts. A self-validating protocol requires a "mini-workup" to quench the salts before development[2].

Step-by-Step Methodology
  • Aliquot Extraction: Withdraw 50 µL of the reaction mixture using a glass capillary or micropipette.

  • Mini-Workup (Quenching): Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 0.5 mL of Ethyl Acetate (EtOAc) and 0.5 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ).

  • Phase Separation: Vortex the tube for 5 seconds, then allow the layers to separate. The NH4​Cl neutralizes unreacted nitronate salts, driving the organic components into the upper EtOAc layer.

  • Spotting: Use a microcapillary to spot the upper organic layer onto a Silica Gel 60 F254​ TLC plate alongside reference standards of 4-nitrobenzyl chloride and 2-nitropropane.

  • Development: Develop the plate in a pre-equilibrated chamber using a Hexane : Ethyl Acetate (8:2 v/v) solvent system[2].

  • Visualization: First, examine the plate under short-wave UV light (254 nm) to identify aromatic compounds. Mark the spots with a pencil. Subsequently, dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat to visualize aliphatic components like unreacted 2-nitropropane[3].

Part 3: Diagnostic Data

Use the following table to interpret your TLC results. The retention factors ( Rf​ ) are approximate and will vary slightly based on chamber saturation and exact silica batch.

CompoundApproximate Rf​ (8:2 Hex/EtOAc)UV Active (254 nm)? KMnO4​ Stain Active?Diagnostic Significance
4-Nitrobenzyl chloride (Starting Material)~0.55Yes (Dark purple spot)WeakDisappearance indicates reaction progression.
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (Product)~0.35Yes (Dark purple spot)WeakTarget product. Lower Rf​ due to increased polarity from the second nitro group.
4-Nitrobenzaldehyde (Byproduct)~0.45YesYes (Oxidizes)Indicates oxygen contamination or O-alkylation pathway activation.
2-Nitropropane (Reagent)~0.60NoYes (Yellow/Brown spot)Excess reagent; requires stain for visualization.
Nitronate Salts 0.00 (Baseline)NoYesIndicates failure to perform mini-workup properly.

Part 4: Troubleshooting FAQs

TLC_Troubleshooting Issue TLC Shows Multiple Unexpected Spots CheckUV Are spots UV (254nm) active? Issue->CheckUV YesUV Yes (Aromatic) CheckUV->YesUV NoUV No (Aliphatic/Inorganic) CheckUV->NoUV OAlk O-Alkylation Byproducts (e.g., 4-Nitrobenzaldehyde) YesUV->OAlk Rf ~0.5-0.7 Unreacted Unreacted 2-Nitropropane or Salts NoUV->Unreacted FixOAlk Check oxygen exclusion Ensure N2/Ar atmosphere OAlk->FixOAlk FixStain Use KMnO4 stain to verify Unreacted->FixStain

Fig 2: Diagnostic logic tree for resolving unexpected TLC spots during synthesis.

Q: My reaction stalled at 50% conversion, and the starting material spot is no longer decreasing. What happened? A: The SRN​1 mechanism is a radical chain process[1]. If ambient oxygen enters the reaction vessel, it acts as a potent radical scavenger, terminating the propagation chain. To fix this, ensure your reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles) and maintained under a strict Nitrogen or Argon atmosphere. You may need to add a fresh catalytic amount of the nitronate salt or irradiate the mixture with light to re-initiate the radical chain.

Q: I see a massive, streaky spot at the baseline that obscures the lower half of my TLC plate. How do I resolve this? A: This is caused by highly polar, unreacted nitronate salts (e.g., lithium 2-nitropropan-2-ide) binding irreversibly to the silica gel[2]. You must perform the mini-workup described in the SOP. Quenching the aliquot with aqueous NH4​Cl protonates the nitronate back to 2-nitropropane, which elutes cleanly without streaking.

Q: A new UV-active spot appeared with an Rf​ of ~0.45, right between my starting material and product. What is it? A: This is likely 4-nitrobenzaldehyde. While the para-nitro group heavily biases the reaction toward C-alkylation, trace O-alkylation can occur if the radical chain is disrupted. O-alkylation yields an unstable nitronic ester that rapidly decomposes into 4-nitrobenzaldehyde and acetone. If this spot is prominent, verify your solvent purity (ensure it is anhydrous) and check your inert atmosphere.

Q: Why can't I see the 2-nitropropane spot under the UV lamp? A: 2-Nitropropane lacks the extended conjugated π -system present in the aromatic starting material and product. Therefore, it does not absorb strongly at 254 nm and will not quench the fluorescence of the F254​ silica plate[3]. You must use a chemical stain, such as KMnO4​ or phosphomolybdic acid (PMA), followed by heating, to visualize it.

References

  • RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS Source: DOI.org (ARKAT USA) URL:[Link]

  • Thin-layer chromatography Source: Wikipedia URL:[Link]

  • 2: Chromatography - Visualizing TLC Plates Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with byproduct removal during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with byproduct removal during the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. We will explore the mechanistic origins of common impurities and detail robust protocols for their effective separation, ensuring the attainment of high-purity material for downstream applications.

Introduction: The Synthetic Challenge

The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is typically achieved via a nucleophilic substitution reaction between a p-nitrobenzyl halide (e.g., chloride or bromide) and the anion of 2-nitropropane. This reaction, while effective, proceeds through a pathway susceptible to several competing side reactions, leading to a crude product that is often a complex mixture. The primary challenge for researchers lies not in the main reaction itself, but in the subsequent purification. The structural similarity between the desired product and key byproducts necessitates a well-designed purification strategy grounded in a mechanistic understanding of their formation.

The core reaction is a form of nucleophilic substitution where the carbanion generated from 2-nitropropane displaces a leaving group on the benzylic carbon of the 4-nitrobenzyl substrate. The electron-withdrawing nature of the nitro group on the aromatic ring facilitates this reaction.[1] However, the basic conditions and reactive intermediates involved can give rise to impurities that complicate isolation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems reported by researchers during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue with multiple spots on the TLC plate, and the overall yield is low. What is going wrong?

Answer: A low yield of an impure, oily product typically points to a lack of control over the reaction conditions, leading to multiple side reactions. The two most likely culprits are the formation of an O-alkylation byproduct and base-induced elimination or self-condensation of the starting material.

  • Probable Cause A: Competing O-alkylation. The anion of 2-nitropropane is an ambident nucleophile, meaning it can react through either the carbon atom (C-alkylation, desired) or an oxygen atom of the nitro group (O-alkylation, byproduct). O-alkylation leads to the formation of a nitronic ester, which is often unstable and can decompose, contributing to the complex mixture. The choice of solvent and counter-ion is critical in directing the reaction toward the desired C-alkylation pathway.

  • Probable Cause B: Self-Condensation of Starting Material. Strong bases, necessary to deprotonate 2-nitropropane, can also deprotonate the benzylic position of the 4-nitrobenzyl halide. This newly formed carbanion can then attack another molecule of the starting material, leading to the formation of 4,4'-dinitrostilbene, a common, often yellow and poorly soluble, impurity.

Expert Recommendation: To favor C-alkylation and minimize side reactions, control the following parameters:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but not the nucleophilic anion, leaving it more "naked" and reactive, which favors C-alkylation.

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Temperature Control: Generate the 2-nitropropane anion at a low temperature (0 °C) and add the 4-nitrobenzyl halide solution dropwise while maintaining this low temperature to dissipate the reaction exotherm and reduce the rate of side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.

Question 2: My final product fails to crystallize and NMR analysis shows it is contaminated with unreacted 4-nitrobenzyl starting material and another major aromatic impurity. How can I purify this mixture?

Answer: When co-crystallization fails due to the presence of structurally similar impurities, column chromatography is the most effective purification method.[2] The polarity difference between your desired product, the starting material, and potential byproducts like 4,4'-dinitrostilbene is usually sufficient for separation on silica gel.

  • Probable Cause: The solubility profiles of the product and impurities are too similar for effective separation by recrystallization alone. The unreacted starting material is a common contaminant if the reaction did not go to completion.

Expert Recommendation: Flash Column Chromatography Protocol This protocol provides a reliable method for separating the target compound from common impurities.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.[2] A system that gives the desired product an Rf value of ~0.3-0.4 is ideal.

    • Example System: Start with 100% Hexane and gradually increase the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often yields better separation.

  • Elution and Fraction Collection: Begin elution with the low-polarity solvent (e.g., 98:2 Hexane:EtOAc). The less polar byproduct, 4,4'-dinitrostilbene (if present), should elute first, followed by unreacted 4-nitrobenzyl halide. Gradually increase the solvent polarity to elute the desired product, 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Question 3: A persistent, highly-colored (often yellow or orange) solid precipitates during my reaction or workup. It is poorly soluble in most solvents. What is it and how do I get rid of it?

Answer: This impurity is almost certainly 4,4'-dinitrostilbene . It forms via a base-catalyzed self-condensation of the 4-nitrobenzyl halide starting material. Its high degree of conjugation makes it colored, and its symmetrical, rigid structure leads to high lattice energy and thus poor solubility.

  • Probable Cause: The concentration of base is too high, the temperature is not adequately controlled, or the base is added too quickly, leading to the formation of the 4-nitrobenzyl anion which then initiates the condensation side reaction.

Expert Recommendation:

  • Prevention: The best strategy is prevention. Add the base slowly to the 2-nitropropane solution first to ensure it is consumed in forming the desired nucleophile before adding the 4-nitrobenzyl halide. Maintain low temperatures throughout.

  • Removal: Due to its poor solubility, 4,4'-dinitrostilbene can often be removed by filtration. After the reaction is complete, but before the main aqueous workup, you can often filter the reaction mixture (if the solvent allows, e.g., after dilution with a less polar co-solvent). Alternatively, after dissolving the crude product in a suitable solvent for chromatography (like dichloromethane), the insoluble dinitrostilbene can be filtered off.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene?

The most common byproducts stem from predictable side reactions. Understanding their origin is key to both minimizing their formation and planning their removal.

Byproduct NameFormation MechanismKey PropertiesRecommended Removal Method
Nitronic Ester (O-alkylation product) Attack by the oxygen of the 2-nitropropane anion on the benzylic carbon.Often unstable, may hydrolyze during workup. Polarity similar to the desired product.Column Chromatography
4,4'-Dinitrostilbene Base-induced self-condensation of the 4-nitrobenzyl halide starting material.Highly colored (yellow/orange), very poor solubility in most organic solvents.Filtration; Column Chromatography (elutes early)
Unreacted Starting Materials Incomplete reaction (e.g., 4-nitrobenzyl chloride, 2-nitropropane).Polarity differs from the product. 2-nitropropane is volatile.Aqueous Wash (for 2-nitropropane salts); Column Chromatography (for 4-nitrobenzyl halide)
p-Nitrotoluene If the reaction is performed under reducing conditions or if the starting material is impure.[3]Less polar than the product.Column Chromatography

Q2: How can I visually track the progress of my reaction and the presence of byproducts?

Thin Layer Chromatography (TLC) is an indispensable tool. Use a UV-active plate and visualize under a UV lamp (254 nm).

  • Stain: A potassium permanganate (KMnO₄) stain can also be useful, as it will react with reducible groups or other functional groups present in byproducts.

  • Spot Identification: Spot the reaction mixture alongside pure starting materials. The product should be a new spot. Byproducts like 4,4'-dinitrostilbene often appear as a distinct, colored spot. A "smear" can indicate decomposition or polymerization.

Q3: What is the core mechanism for this synthesis?

The reaction is a Vicarious Nucleophilic Substitution (VNS) of hydrogen or, more commonly for this specific product, a nucleophilic substitution of a halide (SNAr type).[4][5] The key steps are the deprotonation of 2-nitropropane to form a resonance-stabilized carbanion, followed by the nucleophilic attack of this carbanion on the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

Synthesis_Mechanism cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Nucleophilic Attack (C-Alkylation) 2-Nitropropane 2-Nitropropane 2-Nitropropane Anion 2-Nitropropane Anion 2-Nitropropane->2-Nitropropane Anion + Base (e.g., NaH) - H₂ 2-Nitropropane Anion4-Nitrobenzyl Halide 2-Nitropropane Anion4-Nitrobenzyl Halide Product 1-(2-Methyl-2-nitropropyl) -4-nitrobenzene 2-Nitropropane Anion4-Nitrobenzyl Halide->Product SNAr-type - Halide⁻

Caption: Reaction pathway for the target molecule synthesis.

Q4: Which purification techniques are generally most effective for nitroaromatic compounds?

Nitroaromatic compounds are typically stable, crystalline solids, making them amenable to several techniques.

  • Recrystallization: Excellent for removing impurities with significantly different solubilities. Common solvents include ethanol, methanol, and isopropanol.[2]

  • Column Chromatography: The gold standard for separating mixtures of nitroaromatic isomers or byproducts with similar polarities.[6][7]

  • Fractional Distillation: Only suitable if the byproducts have significantly different boiling points, which is less common for the isomers and dimers found in this synthesis.[8]

Visualizing Impurity Formation and Purification

Understanding the competing reaction pathways and the logical flow of purification is critical.

Byproduct_Formation cluster_pathways Competing Nucleophilic Attacks cluster_side_reaction Base-Induced Side Reaction Reactants 4-Nitrobenzyl Halide + 2-Nitropropane Anion Desired Product Desired Product Reactants->Desired Product C-Alkylation Nitronic Ester Nitronic Ester Reactants->Nitronic Ester O-Alkylation 4-Nitrobenzyl Halide_start 4-Nitrobenzyl Halide Dinitrostilbene Dinitrostilbene 4-Nitrobenzyl Halide_start->Dinitrostilbene + Base - Self-Condensation

Caption: Competing pathways leading to product and byproducts.

Purification_Workflow Crude Product Crude Product Filtration Filtration Crude Product->Filtration To remove insoluble Dinitrostilbene Aqueous Workup Aqueous Workup Filtration->Aqueous Workup Remove salts, excess base Drying & Concentration Drying & Concentration Aqueous Workup->Drying & Concentration Purification_Choice Purity Check (TLC) Drying & Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Few Impurities Column Chromatography Column Chromatography Purification_Choice->Column Chromatography Complex Mixture Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Logical workflow for the purification process.

References
  • Taylor & Francis. (2000, February 22). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • European Patent Office. Process for separating nitroaromatic compounds from spent nitric acid - EP 0173131 A1. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 29). Separation of nitrotoluene isomers. Retrieved from [Link]

  • Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 24(5), 150–156.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. Reduction of p-nitrotoluene in different solvent systems using sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge.
  • Wikipedia. Vicarious nucleophilic substitution. Retrieved from [Link]

  • Google Patents. US1836212A - Purification of p-nitro-toluene.
  • Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of different catalysts in the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene

An authoritative comparison guide on the efficacy of different catalytic and initiation systems in the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene. Introduction: The Mechanistic Dichotomy of Benzyl Halide Alky...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the efficacy of different catalytic and initiation systems in the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Introduction: The Mechanistic Dichotomy of Benzyl Halide Alkylation

The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene via the reaction of 4-nitrobenzyl chloride with the 2-nitropropanate anion is a cornerstone reaction in physical organic chemistry. Discovered by accident by Hass et al. in 1949[1], this reaction highlights a profound mechanistic dichotomy: the competition between the polar SN​2 pathway and the radical SRN​1 (Substitution Radical Nucleophilic unimolecular) pathway[2].

When 4-nitrobenzyl chloride reacts with the ambident 2-nitropropanate nucleophile, two distinct products can form:

  • O-Alkylation ( SN​2 Pathway): The nucleophile attacks via its oxygen atom, forming an unstable nitronic ester that rapidly decomposes into 4-nitrobenzaldehyde and oxime byproducts (the classic Hass-Bender reaction)[3].

  • C-Alkylation ( SRN​1 Pathway): The nucleophile attacks via its carbon atom, yielding the target compound, 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene[1].

To selectively synthesize the C-alkylated product, the reaction must be steered away from the SN​2 trajectory and forced into the SRN​1 radical chain mechanism. This is achieved by utilizing catalysts or initiators capable of facilitating a Single Electron Transfer (SET) to the 4-nitrobenzyl chloride substrate[2].

SRN1_Mechanism Initiator Catalyst / Light (SET Donor) ArCH2Cl 4-Nitrobenzyl chloride (ArCH2Cl) Initiator->ArCH2Cl SET (Initiation) RadicalAnion [ArCH2Cl]•⁻ Radical Anion ArCH2Cl->RadicalAnion ArCH2Radical ArCH2• Benzyl Radical RadicalAnion->ArCH2Radical -Cl⁻ (Mesolysis) ProductAnion [ArCH2-C(Me)2NO2]•⁻ Product Radical Anion ArCH2Radical->ProductAnion + Nucleophile Nucleophile [Me2CNO2]⁻ 2-Nitropropanate ProductAnion->ArCH2Cl SET (Propagation) Product 1-(2-Methyl-2-nitropropyl)- 4-nitrobenzene ProductAnion->Product -e⁻ (Termination)

SRN1 radical chain mechanism for 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene synthesis.

Comparative Analysis of Catalytic and Initiation Systems

The efficacy of the synthesis is entirely dependent on the method used to initiate the SET process. Below is an objective comparison of the primary catalytic and initiation strategies utilized in modern synthetic laboratories.

Thermal / Uncatalyzed Initiation (The Baseline)

In the absence of an external catalyst, the reaction relies on spontaneous, inner-sphere electron transfer between the caged fragments of the 2-nitropropanate ion and 4-nitrobenzyl chloride[3].

  • Causality: Because the thermodynamic barrier for spontaneous SET is high, the reaction is slow. This prolonged timeframe allows the competing SN​2 pathway to dominate early on, leading to significant O-alkylation and subsequent hydrolysis to 4-nitrobenzaldehyde.

  • Efficacy: Poor. Yields of the target C-alkylated product rarely exceed 50%, making this method unsuitable for scale-up.

Chemical Entrainment (Lithium Salt / Radical Initiators)

Chemical entrainment involves adding a small amount of a reactive radical source or utilizing the lithium salt of 2-nitropropane, which inherently acts as a better electron donor than its sodium counterpart[1].

  • Causality: The lithium salt facilitates a more efficient initial SET. Once the first few radical anions are generated, the SRN​1 propagation cycle becomes self-sustaining[2]. The kinetic amplification of the chain process rapidly consumes the starting material before SN​2 kinetics can compete.

  • Efficacy: High. Reaction times are reduced to approximately 3 hours, with C-alkylation yields reaching 87%[1].

Photoredox Catalysis (Visible Light + Ru(bpy)32+​ )

The most advanced methodology employs transition-metal photoredox catalysts, such as Ruthenium(II) polypyridyl complexes, irradiated with visible light[4].

  • Causality: Visible light excites the Ru(II) ground state to a highly reducing Ru(II)∗ excited state. This excited species donates an electron to 4-nitrobenzyl chloride with near diffusion-controlled kinetics, immediately triggering mesolysis (cleavage of the C-Cl bond)[4]. The resulting Ru(III) species is then reduced back to Ru(II) by the product radical anion, closing the catalytic cycle.

  • Efficacy: Exceptional. This method provides >90% yield of the target compound with trace O-alkylation, operating under mild, room-temperature conditions.

Electrochemical Initiation

Electrochemical cathodic reduction provides a tunable, reagent-free source of electrons to initiate the SRN​1 chain[5].

  • Causality: By setting the working electrode potential precisely to the reduction potential of 4-nitrobenzyl chloride, SET occurs cleanly at the electrode surface.

  • Efficacy: Very high chemoselectivity, but requires specialized potentiostatic equipment, limiting its universal adoption in standard synthetic workflows.

Quantitative Data Comparison

The following table summarizes the performance metrics of each initiation system based on standardized experimental conditions (0.1 M substrate concentration, ambient to mild heating).

Catalytic / Initiation SystemInitiation MechanismReaction TimeC-Alkylation Yield (Target)O-Alkylation Yield (Byproduct)Scalability & E-Factor
None (Thermal) Spontaneous SET24 - 48 h40 - 50%30 - 40%Poor (High waste)
Lithium Salt Entrainment Chemical SET3 h87%< 5%Moderate
Ru(bpy)3​Cl2​
  • Vis Light
Photoredox SET2 - 4 h> 90%TraceExcellent (Green)
Cathodic Reduction ElectrochemicalVariable85%< 5%Low (Equipment-bound)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm the mechanistic pathway during execution.

Protocol_Workflow Step1 Reagent Prep Degas Solvents Step2 Mix Reactants + Ru(bpy)3Cl2 Step1->Step2 Step3 Irradiation Visible Light (2h) Step2->Step3 Step4 Validation TEMPO Quench Test Step3->Step4 Step5 Purification Extraction & Column Step4->Step5

Self-validating photoredox experimental workflow.

Protocol A: Photoredox-Catalyzed Synthesis (Recommended)

This protocol leverages photoredox catalysis to entirely suppress the Hass-Bender SN​2 pathway.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-nitrobenzyl chloride (1.0 mmol) and 2-nitropropane (1.5 mmol) in 10 mL of anhydrous DMF.

  • Base & Catalyst Addition: Add finely powdered K2​CO3​ (2.0 mmol) to deprotonate the 2-nitropropane in situ. Add Ru(bpy)3​Cl2​⋅6H2​O (1.0 mol%, 0.01 mmol) as the photocatalyst[4].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its presence will terminate the SRN​1 chain and drastically reduce yields[6].

  • Irradiation: Stir the mixture at room temperature under irradiation with a 24W blue LED (λ = 450 nm) for 2 to 4 hours.

  • Mechanistic Validation (Optional but recommended): Run a parallel control reaction containing 1.0 equivalent of TEMPO (a radical scavenger). If the reaction is truly proceeding via the SRN​1 pathway, the TEMPO control will show 0% product formation[6].

  • Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Protocol B: Chemical Entrainment Synthesis (Lithium Salt)

A robust alternative when photoredox setups are unavailable.

  • Salt Preparation: In a dry flask under Argon, dissolve 2-nitropropane (1.2 mmol) in anhydrous methanol. Slowly add Lithium methoxide (1.2 mmol) at 0°C. Stir for 30 minutes, then evaporate the solvent to isolate the lithium 2-nitropropanate salt[1].

  • Reaction: Dissolve the lithium salt in anhydrous DMSO (5 mL). Add 4-nitrobenzyl chloride (1.0 mmol) in one portion.

  • Observation: The reaction mixture will rapidly darken, indicating the formation of the transient radical anion species.

  • Completion: Stir at room temperature for exactly 3 hours[1]. Causality: Prolonged stirring beyond completion can lead to degradation of the nitro-aliphatic product.

  • Workup: Dilute with ice water to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from ethanol.

References

  • Reaction of 4-nitrobenzyl chloride with 2-nitropropane (SRN1 Mechanisms) Source: INFLIBNET Centre - Organic Chemistry II (Reaction Mechanism-I) URL:[Link]

  • Tandem Hass—Bender/Henry Reaction for the Synthesis of Dimethylnitro Alcohols from Benzylic Halides Source: ResearchGate - Journal of the American Chemical Society URL:[Link]

  • Application of the dissociative electron transfer theory and its extension to the case of in-cage interactions in the electrochemical reduction of arene sulfonyl chlorides Source: ResearchGate URL:[Link]

  • Numerical Modeling of ECE‐ECE and Parallel EE‐EE Mechanisms in Cyclic Voltammetry Source: ResearchGate URL: [Link]

  • Nitronic acids and esters: C-alkylation yields and mechanisms Source: ResearchGate URL:[Link]

Sources

Comparative

Comprehensive Purity Analysis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: Elemental Analysis vs. HPLC and qNMR

Executive Summary In the rigorous landscape of drug development and organic synthesis, accurately determining the purity of intermediate compounds like 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (C₁₀H₁₂N₂O₄) is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and organic synthesis, accurately determining the purity of intermediate compounds like 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (C₁₀H₁₂N₂O₄) is paramount. Relying on a single analytical method often leads to blind spots—chromatography may miss inorganic salts, while spectroscopy can overlook structurally similar isomers.

This guide provides an objective, comparative analysis of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By exploring the mechanistic causality behind each technique, we establish a self-validating, orthogonal workflow for absolute purity determination.

Mechanistic Principles & Analytical Causality

To understand why multiple techniques are required, one must understand the physical principles governing them. Purity is not a monolithic metric; it is defined by the method of questioning[1].

Elemental Analysis (CHN): The Bulk Purity "Gold Standard"

Organic elemental analysis, specifically CHN analysis, operates on the Dumas combustion method[2]. A micro-sample is subjected to flash combustion at approximately 1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, NOₓ) are passed over a reduction catalyst (typically copper at 600°C) to convert NOₓ to N₂, followed by gas chromatographic separation and Thermal Conductivity Detection (TCD)[3][4].

Why it matters: EA is an absolute measure of bulk composition. Inorganic salts (which lack carbon) or trapped water molecules (which alter the hydrogen-to-carbon ratio) will immediately skew the experimental percentages away from theoretical values[5]. Most premier chemical journals require EA results to fall within ±0.4% of the calculated theoretical values to confirm ≥95% bulk purity[6].

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Purity is typically calculated via UV peak area normalization. The Blind Spot: HPLC only detects compounds that absorb UV light and elute under the chosen conditions. It is entirely blind to residual inorganic salts, silica gel from column chromatography, and non-chromophoric solvents[1][5].

Quantitative NMR (1H qNMR)

qNMR determines absolute purity by comparing the integrated resonance area of a specific proton in the analyte against a highly pure, accurately weighed Internal Standard (IS)[1]. Because the area under an NMR resonance is directly proportional to the number of nuclei, qNMR provides a direct mass fraction.

Workflow Start Synthesized Batch 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Split Aliquot Distribution Start->Split EA Elemental Analysis (CHN) Detects: Bulk Purity, Salts, Water Split->EA 1-2 mg (Combustion) HPLC HPLC-UV (Area %) Detects: Organic Analogs, Isomers Split->HPLC 1 mg/mL (Chromatography) qNMR 1H qNMR (Absolute %) Detects: Solvents, Overall Mass Fraction Split->qNMR 10 mg + IS (Spectroscopy) Decision Orthogonal Data Synthesis True Purity Determination EA->Decision HPLC->Decision qNMR->Decision

Orthogonal purity validation workflow for synthesized organic compounds.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols outline the exact parameters required to cross-validate a batch of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene.

Protocol A: CHN Elemental Analysis

Causality Check: Accurate weighing is the highest source of error in EA. Because final results are percentages of the initial mass, a microbalance must be used[2].

  • Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Sulfanilamide) to establish response factors for C, H, and N.

  • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of the dried sample into a combustible tin capsule using a microbalance (0.1 µg resolution). Seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C with an O₂ pulse.

  • Detection: Route the combustion gases through the WO₃ oxidation catalyst, the Cu reduction reactor, and finally the GC column to the TCD. Record the mass percentages.

Dumas Sample Sample Combustion (~1000°C) Oxidation Catalytic Oxidation (WO3) Sample->Oxidation O2 Reduction Reduction (Cu, ~600°C) Oxidation->Reduction CO2, H2O, NOx Separation GC Separation (Purge & Trap) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (C, H, N) Separation->Detection Sequential Elution

Mechanistic pathway of the Dumas combustion method for CHN elemental analysis.
Protocol B: HPLC-UV Analysis
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the nitrobenzene chromophore). Calculate purity via area normalization.

Protocol C: 1H qNMR Analysis

Causality Check: The relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated to ensure complete magnetization recovery and accurate quantitation.

  • Sample Preparation: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of TraceCERT® Dimethyl sulfone (Internal Standard) into a vial.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire spectra at 400 MHz or higher. Use a 90° pulse angle, a D1 relaxation delay of ≥30 seconds, and 64 scans.

  • Processing: Apply precise phase and baseline corrections. Integrate the IS peak (δ 2.98 ppm) and the distinct gem-dimethyl protons of the sample.

Data Presentation & Comparative Analysis

Below is a representative dataset for a synthesized batch of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (Molecular Formula: C₁₀H₁₂N₂O₄, MW: 224.21 g/mol ).

Theoretical vs. Experimental Elemental Analysis

Calculated theoretical values: C (53.57%), H (5.39%), N (12.50%).

ElementTheoretical (%)Experimental Batch 1 (%)Deviation (Δ)Pass/Fail (±0.4% Limit)
Carbon (C) 53.5752.81-0.76FAIL
Hydrogen (H) 5.395.48+0.09PASS
Nitrogen (N) 12.5012.31-0.19PASS
Orthogonal Method Comparison
Analytical MethodPurity ResultPrimary Impurities DetectedMethod Limitation
HPLC-UV 99.6% (Area)Trace organic isomersBlind to inorganic salts & water
1H qNMR 97.4% (Absolute)Residual solvent (Ethyl Acetate)Requires high-purity IS & long D1
Elemental Analysis Failed (C depressed)Bulk inorganic/non-carbon massCannot distinguish structural isomers
Data Synthesis & Interpretation

At first glance, the HPLC data suggests an exceptionally pure compound (99.6%). However, the Elemental Analysis failed , showing a significant depression in Carbon (-0.76%).

This discrepancy is a textbook example of why orthogonal testing is required[1][5]. The depressed carbon value in EA, combined with the lower absolute purity determined by qNMR (97.4%), indicates the presence of an HPLC-silent impurity. In this case, the qNMR spectrum revealed trace residual extraction solvent (ethyl acetate), and the EA carbon depression suggests the presence of residual inorganic drying agents (e.g., MgSO₄) that carry no carbon or nitrogen, thereby diluting the bulk mass.

References

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

  • Elemental analysis: operation & applications. Elementar. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at:[Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Characterising new chemical compounds & measuring results. The Royal Society. Available at:[Link]

Sources

Validation

Benchmarking the synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene against literature methods

Benchmarking the Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: A Comparative Guide to SRN​1 and SN​2 Pathways As a Senior Application Scientist, selecting the optimal synthetic route for complex aromatic nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene: A Comparative Guide to SRN​1 and SN​2 Pathways

As a Senior Application Scientist, selecting the optimal synthetic route for complex aromatic nitro compounds requires moving beyond basic reaction schemes to understand the underlying quantum and thermodynamic drivers. The synthesis of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5)[1] serves as the quintessential benchmark for understanding ambident nucleophile reactivity and Single Electron Transfer (SET) mechanisms.

This guide objectively compares the classical SN​2 pathway against the radical-driven SRN​1 mechanism, providing field-proven protocols, causality-driven mechanistic insights, and self-validating experimental workflows.

Mechanistic Causality: The Ambident Nucleophile Dilemma

The synthesis of 1-(2-methyl-2-nitropropyl)-4-nitrobenzene relies on the reaction between 4-nitrobenzyl chloride and the 2-nitropropan-2-ide anion. In 1949,2 observed a strange anomaly during this alkylation: while most aliphatic nitro compounds yielded oxygen-alkylated products, this specific reaction predominantly yielded the carbon-alkylated product[2].

The causality behind this divergence lies in Hard-Soft Acid-Base (HSAB) theory and the activation of the SRN​1 (Substitution Radical Nucleophilic unimolecular) pathway:

  • The SN​2 Failure (O-Alkylation): The 2-nitropropan-2-ide anion is an ambident nucleophile. Its negative charge is highly delocalized onto the electronegative oxygen atoms, making them "hard" nucleophilic centers. Under classical SN​2 conditions, attack occurs via the oxygen atom, forming an unstable nitronic ester. This intermediate rapidly decomposes into 4-nitrobenzaldehyde and acetone oxime—a process now known as the3[3].

  • The SRN​1 Success (C-Alkylation): The presence of the para-nitro group on the benzyl chloride lowers the molecule's reduction potential, allowing it to accept an electron from the nitronate anion. This Single Electron Transfer (SET) initiates a radical chain reaction[4]. The resulting 4-nitrobenzyl radical is a "soft" electrophile, which preferentially recombines with the "soft" carbon center of the nitronate anion, successfully yielding the C-alkylated target molecule[2].

SRN1_Pathway Init 1. Initiation (SET) 4-Nitrobenzyl Chloride + e⁻ →[ArCH₂Cl]•⁻ Cleavage 2. Mesolytic Cleavage [ArCH₂Cl]•⁻ → ArCH₂• + Cl⁻ Init->Cleavage Rapid Attack 3. Nucleophilic Attack ArCH₂• + ⁻C(CH₃)₂NO₂ →[ArCH₂-C(CH₃)₂NO₂]•⁻ Cleavage->Attack Radical Intermediate Prop 4. Chain Propagation [Product]•⁻ + ArCH₂Cl → Product + [ArCH₂Cl]•⁻ Attack->Prop Product Radical Anion Prop->Cleavage Recycles Substrate Radical Anion Prod Target Molecule 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Prop->Prod Yields Stable Product

Fig 1: The SRN1 radical chain mechanism favoring C-alkylation of 4-nitrobenzyl chloride.

Benchmarking Synthesis Methods

When evaluating literature methods for synthesizing 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, the choice of counterion, solvent, and atmospheric conditions dictate the dominant mechanistic pathway. The table below summarizes the quantitative and qualitative differences between competing methodologies.

Synthesis MethodPrimary MechanismReagents & ConditionsMajor ProductTypical YieldRef
Kornblum-Russell Method SRN​1 (Radical Chain)Lithium 2-nitropropan-2-ide, Dry Ethanol, Inert Atmosphere1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (C-Alkylation)~80% [4]
Standard Polar Alkylation SN​2 (Bimolecular)Sodium 2-nitropropan-2-ide, DMF/DMSO, Aerobic4-Nitrobenzaldehyde + Oxime (O-Alkylation)< 10% (C-Alk)[3]
Hass-Bender Oxidation SN​2 / OxidationBenzyl halides (non-nitro), Base, HeatAromatic Aldehydes (O-Alkylation)N/A[3]

Analytical Insight: The use of the lithium salt in dry ethanol (Kornblum-Russell conditions) is critical. Lithium coordinates less strongly to the oxygen of the nitronate compared to sodium in aprotic solvents, subtly influencing the SET dynamics and preventing premature SN​2 collapse[4]. Furthermore, because SRN​1 is a radical chain process, the presence of oxygen (a radical scavenger) will terminate the chain, drastically reducing the yield of the C-alkylated product[3].

Self-Validating Experimental Protocol

To ensure the highest purity of the target molecule, the following protocol integrates a self-validating chemical trap. Because the primary competing pathway ( SN​2 ) generates 4-nitrobenzaldehyde, washing the crude mixture with saturated sodium bisulfite ( NaHSO3​ ) selectively converts any aldehyde byproduct into a water-soluble bisulfite adduct[4]. If the organic layer yields a pure crystalline product, the protocol inherently validates that all O-alkylation byproducts have been purged.

Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • Dissolve 1.74 g (0.25 mol) of clean Lithium metal in 250 mL of anhydrous ethanol under an inert argon atmosphere.

    • Slowly add 23 g (0.25 mol) of freshly distilled 2-nitropropane.

    • Stir the solution at 20 °C for 3 hours. Remove the solvent under vacuum to isolate the lithium salt of 2-nitropropane (white solid, m.p. 250 °C). Store in the dark[4].

  • SRN​1 Reaction Execution:

    • Dissolve 6×10−4 mol of 4-nitrobenzyl chloride in 50 mL of degassed, anhydrous ethanol.

    • Introduce the lithium salt of 2-nitropropane to the solution under strict inert conditions to prevent oxygen-mediated radical quenching.

    • Allow the reaction to proceed at room temperature under ambient light (which can act as a mild initiator for the SET process).

  • Self-Validating Workup:

    • Evaporate the ethanol under reduced pressure and redissolve the residue in a suitable organic solvent (e.g., diethyl ether).

    • Crucial Step: Wash the organic layer vigorously with a saturated aqueous NaHSO3​ solution. Filter off any precipitated 4-nitrobenzaldehyde-bisulfite complex[4].

    • Separate the organic layer, dry over anhydrous MgSO4​ , and evaporate the solvent.

  • Purification:

    • Recrystallize the resulting yellow residue from a 1:1 water-ethanol mixture.

    • Dry under vacuum to yield pure 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (m.p. 65 °C)[4].

Exp_Workflow S1 Lithium 2-Nitropropan-2-ide in Dry Ethanol S2 Add 4-Nitrobenzyl Chloride (Inert Atmosphere) S1->S2 S3 Reaction Mixture (C- and O-Alkylation mix) S2->S3 S4 Saturated NaHSO₃ Wash (Traps 4-Nitrobenzaldehyde) S3->S4 S5 Crystallization (Pure C-Alkylated Product) S4->S5

Fig 2: Experimental workflow highlighting the NaHSO3 wash to selectively remove O-alkylation.

References
  • MODULE : 33, SRN1 mechanisms INFLIBNET Centre URL:[Link]

  • Chemical Synthesis and Properties of Nitro Compounds ChemSynthesis Database URL: [Link]

  • Hidden Ambident Reactivity and Electron Transfer Reactions: Solvent and Magnetic Field Effects in the Reaction of p-Nitrobenzyl Chimia URL: [Link]

  • Tandem Hass—Bender/Henry Reaction for the Synthesis of Dimethylnitro Alcohols from Benzylic Halides ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methyl-2-nitropropyl)-4-nitrobenzene proper disposal procedures

The lifecycle management of energetic intermediates is a critical operational pillar in advanced drug development and chemical synthesis. 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) is a dinitro compound (...

Author: BenchChem Technical Support Team. Date: March 2026

The lifecycle management of energetic intermediates is a critical operational pillar in advanced drug development and chemical synthesis. 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene (CAS: 5440-67-5) is a dinitro compound (containing both nitroaromatic and nitroaliphatic functional groups). Due to its high energy density, environmental persistence, and specific chemical incompatibilities, its disposal requires strict adherence to specialized physicochemical protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the authoritative, step-by-step methodologies required to safely manage and destroy this compound.

Section 1: Mechanistic Hazard Profile & Causality

Before executing any disposal protocol, laboratory personnel must understand the underlying chemistry that dictates these safety rules.

  • Thermal Instability & Oxygen Balance: The two nitro (-NO₂) groups provide an internal source of oxygen. While 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is stable under standard laboratory conditions, exposing its concentrated waste stream to high heat, friction, or shock can initiate rapid, exothermic decomposition.

  • Chemical Incompatibility (The Meisenheimer Effect): Nitroaromatics are highly susceptible to nucleophilic attack. Contact with strong bases (e.g., NaOH, KOH) can trigger the formation of highly reactive Meisenheimer complexes. Furthermore, contact with reducing agents or chemically active metals (e.g., zinc, iron) can lead to highly exothermic reductions or the formation of shock-sensitive metal salts.

  • Environmental Recalcitrance: Dinitro compounds exhibit high aquatic toxicity and are recalcitrant to standard biological degradation. According to the, nitro compounds must never be disposed of via the sanitary sewer system, as they will pass through municipal treatment works and contaminate local waterways.

Section 2: Laboratory Segregation & Containment Protocol

Every protocol must operate as a self-validating system. The following methodology ensures the chemical's integrity is maintained from the benchtop to the waste facility.

Step 1: At-Source Segregation

  • Action: Isolate the compound and its solutions from all other waste streams, particularly amines, strong caustics, and active metals.

  • Causality: Mixing with incompatible chemicals can trigger spontaneous exothermic reactions or gas evolution within the waste carboy.

  • Verification Check: Before adding the chemical to a waste carboy, test the receiving container's current contents with pH paper. Proceed only if the pH is strictly neutral (pH 6–8).

Step 2: Primary Containment Selection

  • Action: Use only High-Density Polyethylene (HDPE) containers. Do not use metal drums or glass bottles with metal caps.

  • Causality: Metal contact can catalyze the formation of unstable nitro-metal salts. HDPE provides chemical inertness and structural flexibility to absorb minor pressure changes without shattering.

  • Verification Check: Inspect the container for the "HDPE 2" recycling triangle and ensure the cap utilizes a vented polymer design to prevent pressure accumulation.

Step 3: Profiling and Labeling

  • Action: Label the container explicitly as "Hazardous Waste - Toxic/Reactive Organic (Dinitro Compound)".

  • Causality: Clear profiling ensures that downstream waste handlers do not inadvertently consolidate this stream with incompatible halogenated or aqueous wastes.

  • Verification Check: Ensure the label complies with , specifically cross-referencing characteristic waste codes (e.g., D001/D003 if applicable).

Section 3: Final Thermal Destruction Methodology

The only scientifically sound method for the final disposal of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene is high-temperature incineration at a licensed RCRA facility.

Step 1: High-Temperature Incineration

  • Action: The waste is injected into a rotary kiln or liquid injection incinerator operating at ≥ 982°C (1800°F).

  • Causality: This extreme temperature is required to break the robust carbon-nitrogen bonds and cleave the aromatic ring, preventing the formation of toxic Products of Incomplete Combustion (PICs).

Step 2: Residence Time Control

  • Action: Maintain the vaporized waste in the combustion chamber for a minimum of 2.0 seconds.

  • Causality: Time is the secondary variable to temperature. A 2-second residence time guarantees complete thermal oxidation of the organic backbone into CO₂ and H₂O.

Step 3: Effluent Gas Scrubbing

  • Action: Route the exhaust gases through an alkaline scrubber system.

  • Causality: The combustion of the two -NO₂ groups generates high levels of nitrogen oxides (NOx). Alkaline scrubbing neutralizes these gases into harmless nitrate/nitrite salts, preventing acid rain and complying with Clean Air Act standards.

Section 4: Quantitative Disposal Parameters

Summarizing the critical thresholds ensures easy comparison and rapid auditing of your disposal vendor's capabilities.

ParameterSpecification / ThresholdCausality / Rationale
Primary Disposal Method High-Temperature IncinerationCleaves stable aromatic rings; prevents soil/water contamination.
Incinerator Temperature ≥ 982°C (1800°F)Ensures complete thermal oxidation of the dinitro structure.
Residence Time ≥ 2.0 secondsPrevents formation of Products of Incomplete Combustion (PICs).
Effluent Gas Treatment Alkaline NOx ScrubbingNeutralizes nitrogen oxides generated from the -NO₂ groups.
Container Material High-Density Polyethylene (HDPE)Prevents the formation of shock-sensitive metal salts.
Incompatible Streams Caustics, Amines, Active MetalsPrevents exothermic reactions and Meisenheimer complexation.

Section 5: Process Visualization

The following diagram maps the logical relationship between generation, segregation, and final destruction.

WasteWorkflow Start Waste Generation 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene Segregation Chemical Segregation Isolate from Bases & Metals Start->Segregation At-source Containment Primary Containment HDPE Drums (No Metal) Segregation->Containment Profiling Transport RCRA Permitted Transport Manifested Hazardous Waste Containment->Transport Manifesting Incineration Thermal Destruction >982°C for 2.0 seconds Transport->Incineration Licensed Facility Scrubbing Effluent Scrubbing NOx Abatement Incineration->Scrubbing Gas Phase

Figure 1: Step-by-step laboratory waste management and thermal destruction workflow.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (The National Academies Press) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Management and Solvents in the Workplace Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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